CP-96021 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H22ClFN4OS |
|---|---|
分子量 |
529.0 g/mol |
IUPAC 名称 |
5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C29H21FN4OS.ClH/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29;/h2-17H,18H2,1H3;1H/b12-5+; |
InChI 键 |
ALTJSWBMUCAJEF-NKPNRJPBSA-N |
手性 SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl |
规范 SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-96345
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CP-96345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document details its interaction with the NK1 receptor, its impact on downstream signaling pathways, and its effects in various experimental models.
Core Mechanism of Action: NK1 Receptor Antagonism
CP-96345 functions as a highly specific and potent competitive antagonist of the tachykinin neurokinin-1 (NK1) receptor, also known as the substance P receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is an eleven-amino acid neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3][4] The binding of substance P to the NK1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[5][6]
CP-96345 exerts its pharmacological effects by binding to the NK1 receptor and preventing the binding of substance P, thereby inhibiting its downstream signaling.[1] This antagonism has been demonstrated to be stereospecific, with the (2S,3S) enantiomer (CP-96345) being active, while the (2R,3R) enantiomer (CP-96344) is inactive as an NK1 receptor antagonist.[7][8]
Signaling Pathways
The activation of the NK1 receptor by substance P leads to the activation of several intracellular signaling pathways. The primary pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][6] These events ultimately lead to neuronal excitation and other cellular responses. CP-96345, by blocking the initial binding of substance P, prevents the initiation of this signaling cascade.
Quantitative Data
The following table summarizes the binding affinities and functional potencies of CP-96345 from various studies.
| Parameter | Species/Tissue | Value | Reference |
| Ki for [¹²⁵I]-Bolton-Hunter-conjugated substance P binding | Rat cerebral cortex membranes | 59.6 nM | [9] |
| pKB (NK1 antagonism) | Guinea-pig trachea | 7.0 - 7.5 | [9] |
| ED₅₀ (inhibition of mustard oil-induced plasma extravasation, oral) | Rat | 10 µmol/kg | [8] |
| Ki for [³H]-diltiazem binding (L-type calcium channel) | Rat cerebral cortex membranes | 22.5 nM | [9] |
It is important to note that CP-96345 also exhibits affinity for L-type calcium channels, an effect that is not stereoselective and may contribute to some of its non-NK1 receptor-mediated effects.[9][10]
Experimental Protocols
Objective: To determine the binding affinity of CP-96345 for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cerebral cortex from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.
-
Binding Reaction: A fixed concentration of radiolabeled substance P analogue (e.g., [¹²⁵I]-Bolton-Hunter-conjugated substance P) is incubated with the membrane preparation in the presence of varying concentrations of CP-96345.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]
Objective: To assess the in vivo efficacy of CP-96345 in inhibiting neurogenic inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: Neurogenic inflammation is induced by the topical application of a chemical irritant, such as mustard oil, to the skin.
-
Drug Administration: CP-96345 is administered either intravenously (i.v.) or orally (p.o.) at various doses prior to the application of the irritant.
-
Measurement of Plasma Extravasation: Plasma extravasation, a key component of inflammation, is quantified by measuring the leakage of a vascular tracer, such as Evans Blue dye, into the tissue. The dye is injected intravenously before the inflammatory challenge.
-
Tissue Collection and Analysis: After a set period, the animals are euthanized, and the inflamed tissue is collected. The amount of Evans Blue dye in the tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: The dose of CP-96345 that produces a 50% reduction in plasma extravasation (ED₅₀) is calculated.[8][11]
Conclusion
CP-96345 is a well-characterized, potent, and selective non-peptide antagonist of the NK1 receptor. Its mechanism of action involves the competitive inhibition of substance P binding, leading to the blockade of downstream signaling pathways crucial for pain, inflammation, and other neurological processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of NK1 receptor pharmacology. Further investigation into its interactions with other cellular targets, such as L-type calcium channels, is warranted to fully elucidate its complete pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. apexbt.com [apexbt.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 7. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CP-96021 Hydrochloride and its Antagonism of the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction to NK1 Receptor Antagonism
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1] Antagonists of the NK1 receptor, such as CP-96021 hydrochloride, competitively block the binding of Substance P, thereby inhibiting its downstream signaling pathways.[2] This mechanism of action has led to the clinical use of NK1 receptor antagonists in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2]
This compound belongs to a class of non-peptide antagonists, which were developed to overcome the poor pharmacokinetic properties of early peptide-based antagonists.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 167011-22-5 | [3] |
| Molecular Formula | C29H22ClFN4OS | [3] |
| Molecular Weight | 529.03 g/mol | [3] |
Quantitative Analysis of NK1 Receptor Antagonism
Due to the limited availability of public data for this compound, this section presents the binding affinities (Ki) and functional potencies (IC50) of the closely related non-peptide NK1 receptor antagonists, CP-96,345 and CP-99,994. These compounds share a similar core structure and mechanism of action, and their data provides a valuable reference for the expected potency of this compound.
Table 1: Binding Affinity (Ki) of Non-Peptide Antagonists at the NK1 Receptor
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| CP-96,345 | [125I]-Bolton-Hunter-Substance P | Rat Cerebral Cortex Membranes | 59.6 | [3] |
| CP-99,994 | Not Specified | Not Specified | 0.145 |
Table 2: Functional Antagonism (IC50) of Non-Peptide Antagonists at the NK1 Receptor
| Compound | Functional Assay | Tissue/Cell Line | IC50 (nM) | Reference |
| CP-99,994 | Ex vivo binding | Gerbil Striatum | 36.8 | |
| CP-122,721 | Substance P-induced excitation | Guinea Pig Brain Slices | 7 |
Note: Data for CP-122,721, another related non-peptide NK1 antagonist, is included for additional context.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation primarily leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including neurotransmission, inflammation, and smooth muscle contraction. This compound, by blocking the binding of Substance P, prevents the initiation of this signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NK1 receptor antagonists.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human NK1 receptor, or tissue known to express NK1 receptors (e.g., rat cerebral cortex).
-
Radioligand: [3H]Substance P or [125I]-Bolton-Hunter conjugated Substance P.
-
Test Compound: this compound.
-
Buffers: Tris-HCl buffer with appropriate supplements (e.g., MgCl2, protease inhibitors).
-
Filtration: Glass fiber filters, vacuum filtration manifold.
-
Detection: Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest cells or dissect tissue and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and serial dilutions of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled Substance P.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol outlines a functional assay to measure the ability of an antagonist to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture:
-
Culture CHO-K1/NK1 cells in appropriate media and seed them into 96-well black-walled, clear-bottom plates.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove excess dye.
-
-
Antagonist Incubation:
-
Add serial dilutions of the test compound (this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC80 concentration) into each well to stimulate the NK1 receptors.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the Substance P-induced response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a non-peptide antagonist of the NK1 receptor with potential therapeutic applications stemming from its ability to block the actions of Substance P. While direct quantitative data for this specific compound is limited in publicly accessible literature, the information available for structurally and functionally similar compounds like CP-96,345 and CP-99,994 suggests it is likely a potent and selective antagonist. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other novel NK1 receptor antagonists, enabling researchers and drug development professionals to further explore their therapeutic potential.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP 122721 hydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to CP-96021 Hydrochloride for Substance P Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] The biological effects of Substance P are primarily mediated through its high-affinity interaction with the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] The development of potent and selective NK1R antagonists is therefore a significant area of interest for therapeutic intervention in various clinical conditions.
CP-96021 hydrochloride is a non-peptide antagonist of the NK1 receptor. This technical guide provides a comprehensive overview of CP-96021, including its mechanism of action, biochemical and pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a selective antagonist at the NK1 receptor. By binding to the receptor, it competitively inhibits the binding of the endogenous ligand, Substance P. This blockade prevents the conformational changes in the NK1 receptor that are necessary for its activation and the subsequent initiation of downstream intracellular signaling cascades. The antagonism of Substance P signaling by CP-96021 forms the basis of its therapeutic potential in conditions where Substance P is a key mediator.
Biochemical and Pharmacological Data
The affinity of CP-96021 and its related enantiomers for the NK1 receptor has been determined through radioligand binding assays. The data presented below is for the active enantiomer, CP-96,345.
| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |
| CP-96,345 | K_i | 59.6 nM | Rat cerebral cortex membranes | [¹²⁵I]-Bolton-Hunter-conjugated Substance P | [2] |
Substance P / NK1 Receptor Signaling Pathway
Upon binding of Substance P, the NK1 receptor primarily couples to the Gq/11 family of G-proteins. This initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). The receptor can also couple to other G-proteins, such as Gs, leading to the activation of adenylyl cyclase.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of a Pioneering NK-1 Receptor Antagonist: A Technical Overview
Introduction
The discovery of non-peptide antagonists of the Substance P (SP) neurokinin-1 (NK-1) receptor in the early 1990s marked a significant milestone in pharmacology, opening new avenues for the treatment of pain, inflammation, and emesis. Among the forefront of these discoveries was a potent and selective antagonist developed by Pfizer, which has been extensively studied under the research code CP-96,345. This technical guide provides an in-depth overview of the discovery, history, and key preclinical data associated with this compound. While the initial query focused on CP-96021 hydrochloride, the vast body of published scientific literature centers on CP-96,345. It is presumed that this compound represents a specific salt form or a closely related analog within the same chemical series. This guide will therefore focus on the well-documented pharmacology of CP-96,345.
Core Compound Profile
| Identifier | Value |
| Compound Name | CP-96,345 |
| Chemical Name | (2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
| Mechanism of Action | Selective, non-peptide antagonist of the Substance P (NK-1) receptor |
| Therapeutic Areas of Interest | Pain, Inflammation, Emesis, Asthma |
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CP-96,345 from various in vitro and in vivo studies.
In Vitro Binding and Functional Antagonism
| Assay Type | Preparation | Species | Radioligand | Value | Unit | Reference |
| Binding Affinity (Ki) | Rat cerebral cortex membranes | Rat | [125I]-Bolton-Hunter-conjugated SP | 59.6 | nM | [1] |
| Binding Affinity (IC50) | Rat submaxillary gland membranes | Rat | [3H]substance P | 34 | nM | [2] |
| Functional Antagonism (pKB) | Rat urinary bladder | Rat | Substance P-induced contraction | 5.7 | [3] | |
| Functional Antagonism (pKB) | Rat urinary bladder | Rat | Septide-induced contraction | 6.5 | [3] | |
| Functional Antagonism (pKB) | Guinea-pig trachea | Guinea Pig | [Sar9, Met(O2)11]SP-induced response | 7.0-7.5 | [1] | |
| Functional Antagonism (pIC50) | Rabbit iris sphincter | Rabbit | Tachykinin-mediated neurotransmission | 5.4 | [4] | |
| Functional Antagonism (pIC50) | Guinea pig taenia coli | Guinea Pig | Tachykinin-mediated neurotransmission | 5.7 | [5] |
In Vivo Efficacy
| Model | Species | Endpoint | Route of Administration | Value | Unit | Reference |
| Neurogenic Inflammation | Rat | Mustard oil-induced plasma extravasation | Oral | 10 | µmol/kg (ED50) | [6][7] |
| Inflammatory Pain | Rat | Carrageenan-induced paw edema | i.v. | 3.0-9.0 | µmol/kg | [6] |
| Nociception | Mouse | Black-and-white box test (motor impairment) | i.p. | 1.9-3.6 | mg/kg (ED50/ID50) | [8] |
| Sialogogic Response | Rat | Substance P-induced salivation | i.p. or Oral | 12-24 | µmol/kg (ED50) | [2] |
Key Experimental Protocols
Detailed methodologies for seminal experiments are provided below.
Radioligand Binding Assay for NK-1 Receptor Affinity
Objective: To determine the binding affinity of CP-96,345 for the NK-1 receptor.
Materials:
-
Rat cerebral cortex or submaxillary gland tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]substance P or [125I]-Bolton-Hunter-conjugated substance P)
-
CP-96,345 and other competing ligands
-
Incubation buffer (e.g., Tris-HCl with protease inhibitors like bacitracin, leupeptin, and chymostatin, and 1 mM MnCl2)[9]
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration.
-
Binding Reaction: Membrane preparations are incubated with the radioligand at a fixed concentration and varying concentrations of the test compound (CP-96,345). Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Incubation: The reaction is carried out at room temperature for a specified time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1][2]
Carrageenan-Induced Paw Edema in the Rat
Objective: To evaluate the anti-inflammatory activity of CP-96,345 in a model of acute inflammation.
Materials:
-
Male Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
CP-96,345 solution
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Baseline Measurement: The initial volume or thickness of the rat's hind paw is measured.
-
Compound Administration: CP-96,345 or vehicle is administered to the animals (e.g., intravenously or orally) at a specified time before the carrageenan injection.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is made into the plantar surface of the rat's right hind paw.[10][11][12]
-
Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.
Formalin Test in the Mouse
Objective: To assess the antinociceptive effects of CP-96,345 in a model of tonic chemical pain.
Materials:
-
Male Swiss albino mice
-
Formalin solution (e.g., 2.0% in saline)
-
CP-96,345 solution
-
Observation chamber
Procedure:
-
Acclimatization: Mice are placed in the observation chamber to acclimatize.
-
Compound Administration: CP-96,345 or vehicle is administered (e.g., intrathecally) a few minutes before the formalin injection.[13]
-
Induction of Nociception: A subcutaneous injection of formalin is made into the dorsal surface of the mouse's hind paw.
-
Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[13][14][15]
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage reduction in nociceptive behavior by the test compound is determined compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Substance P / NK-1 Receptor Signaling Pathway
Substance P, upon binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to neuronal excitation and the physiological responses associated with Substance P, such as pain transmission and inflammation.[16][17][18] CP-96,345 acts as an antagonist at the NK-1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling cascade.
Caption: Substance P/NK-1 Receptor Signaling Pathway and the antagonistic action of CP-96,345.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of CP-96,345 using the carrageenan-induced paw edema model.
Caption: Workflow for assessing the in vivo anti-inflammatory activity of CP-96,345.
CP-96,345 was a pioneering non-peptide NK-1 receptor antagonist that played a crucial role in validating the therapeutic potential of targeting the Substance P pathway. The extensive preclinical data demonstrates its potent and selective antagonism of the NK-1 receptor, leading to significant anti-inflammatory and antinociceptive effects in various animal models. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical overview for researchers in the field of drug discovery and development. The legacy of CP-96,345 and related compounds continues to influence the development of novel therapeutics for a range of disorders.
References
- 1. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of CP-96,345, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of substance P and related peptides by RP 67580 and CP-96,345, at tachykinin NK1 receptor sites, in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of spantide II and CP-96,345 for blockade of tachykinin-evoked contractions of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One moment, please... [jneurology.com]
In-Depth Technical Guide: CP-96021 Hydrochloride
CAS Number: 167011-22-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CP-96021 hydrochloride, a potent dual antagonist of the leukotriene D4 (LTD4) and platelet-activating factor (PAF) receptors. This document consolidates available data on its chemical properties, biological activity, mechanism of action, and key experimental findings.
Chemical and Physical Properties
This compound is a synthetic molecule with the following properties:
| Property | Value |
| CAS Number | 167011-22-5 |
| Molecular Formula | C29H22ClFN4OS |
| Molecular Weight | 529.03 g/mol |
Biological Activity and Mechanism of Action
This compound is a potent and orally active antagonist of both the cysteinyl leukotriene 1 (CysLT1) receptor and the platelet-activating factor receptor (PAFR).[1][2][3] By blocking these two key receptors, it effectively inhibits the downstream signaling pathways that contribute to inflammatory responses, bronchoconstriction, and vascular permeability.
The compound has also been identified as an antagonist of 5-HT1 and 5-HT2 receptors, suggesting a broader pharmacological profile that may contribute to its anti-inflammatory properties.[1] However, its primary characterization in the scientific literature revolves around its potent dual antagonism of LTD4 and PAF receptors.
Antagonism of the Leukotriene D4 (LTD4) Receptor
Leukotriene D4 is a potent inflammatory mediator derived from arachidonic acid. Upon binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to smooth muscle contraction, increased vascular permeability, and recruitment of eosinophils. This compound competitively binds to the CysLT1 receptor, preventing LTD4-mediated signaling.
Antagonism of the Platelet-Activating Factor (PAF) Receptor
Platelet-activating factor is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. The PAF receptor is also a GPCR that, upon activation, triggers multiple intracellular signaling pathways. This compound blocks the binding of PAF to its receptor, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity
| Target Receptor | Ligand | Ki (nM) |
| Leukotriene D4 (LTD4) Receptor | CP-96021 | 34[1][2][3] |
| Platelet-Activating Factor (PAF) Receptor | CP-96021 | 37[1][2][3] |
Table 2: In Vivo Efficacy in Guinea Pig Models
| Experimental Model | Parameter | Route of Administration | ED50 (mg/kg) |
| LTD4-induced bronchoconstriction | Inhibition | Oral (p.o.) | 0.46[1][3] |
| PAF-induced bronchoconstriction | Inhibition | Oral (p.o.) | 0.16[1][3] |
| Antigen-induced airway obstruction | Inhibition | Oral (p.o.) | 1.8[1][3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: LTD4 Receptor Signaling Pathway and Inhibition by CP-96021.
Caption: PAF Receptor Signaling Pathway and Inhibition by CP-96021.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound are described in the primary literature. The key pharmacological assays referenced in publicly available abstracts are receptor binding assays and in vivo bronchoconstriction studies.
Please note: The full text of the primary research article, "The discovery of CP-96,021 and CP-96,486, balanced, combined, potent and orally active leukotriene D4 (LTD4)/platelet activating factor (PAF) receptor antagonists" (Bioorganic & Medicinal Chemistry Letters, 1995, 5 (13): 1377-1382), which would contain the detailed experimental protocols, could not be accessed through publicly available databases for this review. The following are general descriptions of the likely methodologies.
Receptor Binding Assays (General Methodology)
Receptor binding assays are typically performed to determine the affinity of a compound for its target receptor. This is often done using radioligand binding assays.
Caption: General Workflow for a Radioligand Receptor Binding Assay.
In Vivo Bronchoconstriction Studies in Guinea Pigs (General Methodology)
These studies are designed to assess the in vivo efficacy of a compound in preventing bronchoconstriction induced by an agonist (LTD4 or PAF) or an antigen.
Caption: General Workflow for In Vivo Bronchoconstriction Studies.
Synthesis and Characterization
Summary and Future Directions
This compound is a well-characterized dual antagonist of LTD4 and PAF receptors with potent in vitro and in vivo activity. Its ability to target two distinct and critical inflammatory pathways makes it a valuable research tool for investigating the roles of leukotrienes and PAF in various inflammatory and respiratory diseases. Further research could explore the therapeutic potential of dual LTD4/PAF antagonism in conditions where both pathways are implicated, such as severe asthma, allergic rhinitis, and other inflammatory disorders. The contribution of its 5-HT receptor antagonism to its overall pharmacological profile also warrants further investigation.
References
In Vitro Efficacy and Mechanism of Action of Neurokinin-1 Receptor Antagonists: A Technical Guide
An In-Depth Technical Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin-1 (NK1) receptor antagonists represent a significant class of compounds investigated for their therapeutic potential in a range of disorders, including chemotherapy-induced nausea and vomiting, depression, and inflammatory conditions. Their mechanism of action centers on the blockade of the NK1 receptor, thereby inhibiting the biological effects of its primary ligand, Substance P (SP). This technical guide provides an in-depth overview of the in vitro evaluation of NK1 receptor antagonists, with a focus on available data for representative compounds and general methodologies employed in their preclinical assessment.
It is important to note that while the initial focus of this guide was on CP-96021 hydrochloride, a thorough review of publicly available scientific literature yielded limited specific in vitro data for this particular compound. Therefore, to provide a comprehensive and valuable resource, this guide will focus on the closely related and well-characterized NK1 receptor antagonist, CP-122,721 hydrochloride , and other compounds of the same class, such as aprepitant. The experimental protocols and signaling pathways described herein are broadly applicable to the in vitro study of novel NK1 receptor antagonists.
Core Mechanism of Action: The Substance P/NK1 Receptor Signaling Axis
The biological effects of Substance P are mediated through its binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. A simplified representation of this pathway is illustrated below. The primary mechanism of action for NK1 receptor antagonists is the competitive or non-competitive inhibition of SP binding to the NK1 receptor, which in turn blocks the downstream signaling cascade.
Quantitative In Vitro Data for NK1 Receptor Antagonists
The following table summarizes key quantitative data for the potent, non-peptide, and selective NK1 receptor antagonist, CP-122,721 hydrochloride. This data is crucial for understanding its potency and affinity for the target receptor.
| Compound | Parameter | Value | Cell Line/System | Reference |
| CP-122,721 hydrochloride | pIC50 | 9.8 | Human NK1 receptor expressed in IM-9 cells | [1] |
| IC50 | 7 nM | Guinea pig brain slices (locus ceruleus cells) |
Experimental Protocols for In Vitro Evaluation
The in vitro characterization of NK1 receptor antagonists typically involves a series of assays to determine their binding affinity, functional antagonism, and effects on cellular processes.
Receptor Binding Assays
Objective: To determine the affinity of the antagonist for the NK1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK1 receptor (e.g., CHO cells) or from tissues with high NK1 receptor density.
-
Radioligand Binding: A radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the prepared membranes in the presence of varying concentrations of the test antagonist.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitor constant (Ki), which reflects the affinity of the antagonist for the receptor.
Functional Assays
Objective: To assess the ability of the antagonist to inhibit the functional response induced by Substance P.
A. Calcium Mobilization Assay:
Principle: Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this calcium influx.
General Protocol:
-
Cell Culture: Human cell lines endogenously expressing the NK1 receptor, such as U373MG glioblastoma cells, are cultured.[2]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the NK1 receptor antagonist.
-
SP Stimulation: Substance P is added to the cells to stimulate the NK1 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The IC50 value, representing the concentration of antagonist required to inhibit 50% of the SP-induced calcium response, is calculated.
B. Aequorin-Luminescence Assay:
Principle: This is another method to measure agonist-induced calcium mobilization, using cells that express the NK1 receptor and the photoprotein aequorin.
General Protocol:
-
Cell Line: A cell line (e.g., CHO) co-expressing the human NK1 receptor and aequorin is used.
-
Coelenterazine Incubation: Cells are incubated with coelenterazine, the substrate for aequorin.
-
Antagonist Treatment: Cells are treated with the test compound to assess for any agonist activity and then to evaluate its antagonist effect against Substance P.
-
Luminescence Measurement: The luminescence generated upon calcium binding to aequorin is measured to determine the extent of receptor activation and its inhibition by the antagonist.[3]
Cell Viability and Migration Assays
Objective: To evaluate the effect of NK1 receptor antagonists on cancer cell viability and metastasis, as the SP/NK1R system has been implicated in tumor progression.[4][5]
A. MTT Assay for Cell Viability:
General Protocol:
-
Cell Seeding: Cancer cells (e.g., MG-63 osteosarcoma cells) are seeded in 96-well plates.[5]
-
Compound Treatment: Cells are treated with various concentrations of the NK1 receptor antagonist (e.g., aprepitant) for a specified duration (e.g., 24 hours).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
B. Wound Healing Assay for Cell Migration:
General Protocol:
-
Cell Monolayer: A confluent monolayer of cells is created in a culture dish.
-
Scratch Creation: A "scratch" or "wound" is made in the monolayer with a pipette tip.
-
Treatment: The cells are treated with the NK1 receptor antagonist.
-
Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to assess the effect of the antagonist on cell migration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel NK1 receptor antagonist.
Concluding Remarks
The in vitro evaluation of NK1 receptor antagonists is a critical step in their development as therapeutic agents. Through a combination of binding and functional assays, researchers can determine the potency, affinity, and mechanism of action of these compounds. Furthermore, assays investigating their effects on cell viability and migration can provide valuable insights into their potential applications in oncology.[4][5] The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working in this field, enabling a more informed approach to the discovery and development of novel NK1 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Targets of CP-96021 Hydrochloride: An In-depth Technical Guide
A Note on Compound Identification: Initial database searches for "CP-96021 hydrochloride" yield conflicting information, with some sources identifying it as a serotonin (B10506) (5-HT) receptor antagonist and others as a leukotriene (LTD4/PAF) antagonist. However, a compound with a similar designation, CP-122721 hydrochloride , is extensively characterized in scientific literature as a potent and selective neurokinin 1 (NK1) receptor antagonist. Given the detailed and consistent data available for CP-122721, this guide will proceed under the strong probability that the query refers to this well-documented compound. This guide will, therefore, focus on the cellular targets and mechanism of action of CP-122721 hydrochloride.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the cellular interactions of CP-122721 hydrochloride. The document details its primary molecular target, quantitative binding affinities, the associated signaling pathway, and representative experimental protocols for its characterization.
Primary Cellular Target: The Neurokinin 1 (NK1) Receptor
The principal cellular target of CP-122721 hydrochloride is the Neurokinin 1 (NK1) receptor , a G-protein coupled receptor (GPCR). The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and emesis. CP-122721 acts as a potent and selective antagonist at the human NK1 receptor, exhibiting non-competitive antagonism.[1] This means that it binds to the receptor in a manner that reduces the maximal effect of the agonist (Substance P) without being displaced by increasing concentrations of the agonist.
Quantitative Analysis of Receptor Interaction
The interaction of CP-122721 with the human NK1 receptor has been quantified through various in vitro assays. The following table summarizes the key binding affinity and functional activity data.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| pIC50 | 9.8 | Human NK1 receptor expressed in IM-9 cells | Radioligand Binding Assay ([125I]BH-SP) | [1] |
| IC50 | 7 nM | Guinea pig brain slices | Substance P-induced excitation | [1] |
-
pIC50 : The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
-
IC50 : The concentration of an inhibitor where the response (or binding) is reduced by half.
NK1 Receptor Signaling Pathway
Upon binding of its endogenous ligand, Substance P, the NK1 receptor activates a downstream signaling cascade. As a Gq/11-coupled receptor, its activation primarily stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the diverse physiological effects mediated by the NK1 receptor. CP-122721, as an antagonist, blocks the initiation of this cascade by preventing the binding of Substance P.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like CP-122721 with the NK1 receptor.
Radioligand Binding Assay (Competition)
This protocol outlines a method to determine the binding affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human NK1 receptor (e.g., IM-9, CHO-K1, HEK293).
-
Radioligand: [125I]-Substance P or another suitable high-affinity radiolabeled NK1 receptor ligand.
-
Test Compound: CP-122721 hydrochloride or other compounds to be tested.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled NK1 receptor ligand (e.g., unlabeled Substance P or aprepitant).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.
-
Assay Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM unlabeled Substance P).
-
Test Compound: Serial dilutions of the test compound.
-
-
Radioligand Addition: Add the radioligand to all wells at a concentration at or below its Kd.
-
Membrane Addition: Add the diluted cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This protocol describes a method to assess the functional antagonist activity of a test compound by measuring its ability to inhibit Substance P-induced intracellular calcium release.
Objective: To determine the functional potency (IC50) of a test compound as an antagonist of the NK1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor and suitable for calcium flux assays (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive Dye: e.g., Fura-2 AM, Fluo-4 AM.
-
Agonist: Substance P.
-
Test Compound: CP-122721 hydrochloride or other compounds to be tested.
-
Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader: Equipped for kinetic reading of calcium flux.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a predetermined time.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells to stimulate the NK1 receptor.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time to capture the calcium mobilization.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
References
CP-96021 Hydrochloride: A Technical Guide to its Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-96021 hydrochloride is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in pain transmission, inflammation, and emesis. The therapeutic potential of CP-96021 is intrinsically linked to its high affinity for the NK1 receptor and its selectivity over other neurokinin receptor subtypes (NK2 and NK3) and a broader panel of unrelated receptors, ion channels, and transporters. This technical guide provides a comprehensive overview of the selectivity and specificity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways to inform preclinical and clinical research.
Introduction to this compound and the Neurokinin-1 Receptor
Substance P (SP) is the endogenous ligand for the NK1 receptor. The SP/NK1 receptor system is implicated in a wide array of physiological and pathological processes, including the modulation of pain, neurogenic inflammation, and the vomiting reflex. Consequently, antagonism of the NK1 receptor has been a key strategy in the development of novel therapeutics for pain, inflammatory disorders, and chemotherapy-induced nausea and vomiting.
This compound emerged from medicinal chemistry efforts to identify potent and selective non-peptide antagonists of the NK1 receptor, offering potential advantages in terms of oral bioavailability and metabolic stability over peptide-based antagonists. Its efficacy and safety are critically dependent on its specific interaction with the NK1 receptor, minimizing off-target effects that could lead to adverse drug reactions.
Selectivity Profile of this compound
The selectivity of this compound is primarily defined by its differential binding affinity for the three neurokinin receptor subtypes: NK1, NK2, and NK3. High selectivity for the NK1 receptor is a hallmark of this compound.
Binding Affinity at Neurokinin Receptors
The binding affinity of this compound for human and other species' NK1, NK2, and NK3 receptors is typically determined through radioligand binding assays. These assays measure the ability of CP-96021 to displace a radiolabeled ligand from the receptor, and the results are expressed as the inhibition constant (Ki).
Table 1: Binding Affinity (Ki) of this compound for Neurokinin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| NK1 | Human | Data Not Found | |
| Rat | Data Not Found | ||
| Guinea Pig | Data Not Found | ||
| NK2 | Human | Data Not Found | |
| NK3 | Human | Data Not Found |
Note: Despite extensive searching, specific Ki values for this compound from publicly available, peer-reviewed sources could not be located. This table structure is provided as a template for data presentation.
Functional Antagonism
The functional antagonism of this compound is assessed by its ability to inhibit the intracellular signaling cascade initiated by the binding of substance P to the NK1 receptor. A common method to evaluate this is the measurement of inositol (B14025) phosphate (B84403) (IP) accumulation or calcium mobilization following receptor activation. The potency of the antagonist is expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Functional Antagonist Potency (IC50) of this compound
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Calcium Mobilization | Substance P | Data Not Found | Data Not Found | |
| Inositol Phosphate Accumulation | Substance P | Data Not Found | Data Not Found |
Note: Specific IC50 values for this compound from publicly available, peer-reviewed sources could not be located. This table structure is provided as a template for data presentation.
Specificity Profile of this compound
To ensure a favorable safety profile, it is crucial to determine the specificity of this compound by screening it against a broad panel of other receptors, ion channels, and transporters. This "off-target" screening helps to identify potential unintended interactions that could lead to side effects. For the related compound, CP-96,345, interactions with L-type calcium channels have been reported, highlighting the importance of such screening.
Table 3: Off-Target Binding Profile of this compound
| Target Class | Specific Target | Binding Inhibition (%) at [Concentration] | Ki / IC50 (nM) | Reference |
| GPCRs | Muscarinic M1 | Data Not Found | Data Not Found | |
| Opioid μ | Data Not Found | Data Not Found | ||
| Serotonin 5-HT2A | Data Not Found | Data Not Found | ||
| Ion Channels | L-type Ca2+ Channel | Data Not Found | Data Not Found | |
| hERG K+ Channel | Data Not Found | Data Not Found | ||
| Transporters | Serotonin Transporter (SERT) | Data Not Found | Data Not Found |
Note: A comprehensive off-target screening panel for this compound was not found in the public domain. This table illustrates the type of data required for a thorough specificity assessment.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the NK1 receptor.
Objective: To determine the Ki of this compound at the human NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Substance P.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound (this compound) at various dilutions, and the radioligand ([³H]Substance P) at a fixed concentration (typically at or below its Kd).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
This protocol describes a general method for assessing the functional antagonist activity of this compound by measuring changes in intracellular calcium.
Objective: To determine the IC50 of this compound in inhibiting Substance P-induced calcium mobilization.
Materials:
-
A cell line stably expressing the human NK1 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Agonist: Substance P.
-
Antagonist: this compound.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye in assay buffer containing probenecid and incubate in the dark at 37°C for approximately 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist (Substance P, typically the EC80 concentration) to all wells.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.
-
Calculate the IC50 value by plotting the percent inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay Workflow
Signaling Pathways
NK1 Receptor Signaling Pathway
The NK1 receptor is a canonical G-protein coupled receptor that primarily signals through the Gαq pathway.
NK1 Receptor Signaling Pathway
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including neuronal excitation and inflammation. This compound, as an antagonist, blocks the initial binding of Substance P to the NK1 receptor, thereby inhibiting this entire downstream cascade.
Conclusion
This compound is a potent and selective antagonist of the NK1 receptor. Its therapeutic utility is underpinned by its high affinity for the NK1 receptor and its low affinity for other neurokinin receptors and a wide range of other molecular targets. A thorough understanding of its selectivity and specificity, as determined by the experimental protocols outlined in this guide, is essential for its continued development and for the interpretation of preclinical and clinical findings. Further research to fully characterize its off-target profile will continue to be of high importance.
The Antagonistic Dance: A Technical Deep Dive into CP-96021 Hydrochloride and Endogenous Tachykinins at the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the competitive interaction between the selective non-peptide antagonist, CP-96021 hydrochloride, and the family of endogenous tachykinin neuropeptides—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—at the Neurokinin-1 (NK1) receptor. Tachykinins are key players in a multitude of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] The NK1 receptor, a G-protein coupled receptor (GPCR), serves as the primary target for Substance P, the most potent endogenous ligand in this family.[2][3] this compound has been a pivotal tool in elucidating the roles of the NK1 receptor and represents a class of therapeutic agents targeting this pathway.
Core Interaction: Binding Affinities at the Human NK1 Receptor
The interaction of this compound and endogenous tachykinins with the NK1 receptor is fundamentally governed by their binding affinities. The following table summarizes the available quantitative data, providing a clear comparison of their potency at the human NK1 receptor.
| Compound | Binding Affinity (Ki) [nM] | Functional Potency (EC50/IC50) [nM] |
| This compound | ~0.158 (pIC50 = 9.8) | IC50 ≈ 0.158 |
| Substance P (SP) | 0.148 | EC50 = 0.316 (Calcium Mobilization) |
| Neurokinin A (NKA) | 2.95 | EC50 = 0.316 (Calcium Mobilization) |
| Neurokinin B (NKB) | ~74 (Estimated 500-fold lower affinity than SP) | Significantly higher than SP and NKA |
Note: The pIC50 value for CP-122721, a closely related analog, was used to estimate the IC50 for this compound. The Ki for NKB is an estimation based on literature stating its affinity is approximately 500-fold lower than that of Substance P for the NK1 receptor.[2]
Signaling Pathways: Activation and Antagonism
The binding of endogenous tachykinins to the NK1 receptor initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to the Gq/11 and Gs G-proteins.
Tachykinin-Mediated NK1 Receptor Activation:
Activation of the Gq/11 pathway by tachykinins leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to many of the physiological effects of tachykinins.[4]
Concurrently, coupling to the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). Substance P has been shown to activate both Gq/11 and Gs pathways.[5][6] In contrast, some evidence suggests that Neurokinin A, when binding to the NK1 receptor, may preferentially activate the Gq/11 pathway.[7]
Inhibition by this compound:
This compound acts as a competitive antagonist at the NK1 receptor. It binds to the receptor at the same site as the endogenous tachykinins, thereby preventing their binding and subsequent activation of the downstream signaling cascades. This blockade of both the Gq/11 and Gs pathways effectively inhibits the physiological responses mediated by tachykinin action at the NK1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound and endogenous tachykinins with the NK1 receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Materials:
- Cell Membranes: Membranes from CHO cells stably expressing the human NK1 receptor.
- Radioligand: [³H]-Substance P.
- Test Compounds: this compound, Substance P, Neurokinin A, Neurokinin B.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (GF/B or GF/C).
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds (this compound, SP, NKA, NKB).
- In a 96-well plate, add in the following order:
- Assay buffer.
- Test compound or vehicle (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
- [³H]-Substance P (at a final concentration close to its Kd).
- Cell membranes (containing a specific amount of protein, e.g., 10-20 µg).
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Reagents" [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand ([³H]-SP)\n- Test Compounds"];
"Incubation" [label="Incubate:\n- Membranes\n- [³H]-SP\n- Test Compound"];
"Filtration" [label="Rapid Filtration\n(Separate bound from free)"];
"Washing" [label="Wash Filters"];
"Counting" [label="Scintillation Counting"];
"Data_Analysis" [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents";
"Prepare_Reagents" -> "Incubation";
"Incubation" -> "Filtration";
"Filtration" -> "Washing";
"Washing" -> "Counting";
"Counting" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to induce an increase in intracellular calcium concentration, a key downstream event of Gq/11-coupled receptor activation. The inhibitory effect of an antagonist can also be quantified.
1. Materials:
- Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.
- Calcium Indicator Dye: Fluo-4 AM.
- Pluronic F-127.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonists: Substance P, Neurokinin A, Neurokinin B.
- Antagonist: this compound.
- 96- or 384-well black, clear-bottom plates.
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
2. Procedure:
- Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
- Dye Loading:
- Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
- Remove the cell culture medium and add the dye-loading solution to the cells.
- Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.
- Washing: Gently wash the cells with assay buffer to remove excess dye.
- Assay:
- Place the plate in the fluorescence plate reader.
- For antagonist studies, pre-incubate the cells with various concentrations of this compound for a defined period.
- Establish a baseline fluorescence reading.
- Automatically inject the agonist (SP, NKA, or NKB) and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
- For antagonists, plot the response to a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC50 value.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Plating" [label="Plate Cells Expressing\nNK1 Receptor"];
"Dye_Loading" [label="Load Cells with\nFluo-4 AM"];
"Washing" [label="Wash to Remove\nExcess Dye"];
"Pre-incubation" [label="Pre-incubate with\nAntagonist (CP-96021)"];
"Measurement" [label="Measure Fluorescence:\n- Baseline\n- Inject Agonist\n- Record Response"];
"Data_Analysis" [label="Data Analysis:\n- Determine EC50 (Agonist)\n- Determine IC50 (Antagonist)"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Plating";
"Cell_Plating" -> "Dye_Loading";
"Dye_Loading" -> "Washing";
"Washing" -> "Pre-incubation";
"Pre-incubation" -> "Measurement";
"Measurement" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Conclusion
This compound is a potent and selective antagonist of the NK1 receptor, effectively competing with endogenous tachykinins, particularly the high-affinity ligand Substance P. Its mechanism of action involves the direct blockade of tachykinin binding, thereby inhibiting the activation of Gq/11 and Gs-mediated signaling pathways. The quantitative data on binding affinities and functional potencies, derived from rigorous experimental protocols such as radioligand binding and calcium mobilization assays, underscore the distinct yet overlapping pharmacology of the tachykinin family at the NK1 receptor. This detailed understanding is paramount for the continued development of novel therapeutics targeting the complex interplay between neuropeptides and their receptors in health and disease.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-96021 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96021 hydrochloride is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1][2][3][4] By competitively binding to the NK1 receptor, this compound blocks the downstream signaling cascades initiated by Substance P.[3] This makes it a valuable tool for studying the roles of Substance P and the NK1 receptor in cellular functions and a potential therapeutic agent for conditions such as chemotherapy-induced nausea and vomiting, inflammatory diseases, and certain types of cancer.[2][4][5]
These application notes provide detailed experimental protocols for utilizing this compound in cell culture to investigate its effects on Substance P-mediated cellular responses.
Mechanism of Action
Substance P binding to its G protein-coupled receptor, NK1R, primarily activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[6] This calcium signal, along with DAG, activates downstream effectors such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), including the extracellular signal-regulated kinase (ERK).[4][5][6] this compound acts by blocking the initial binding of Substance P to the NK1 receptor, thereby inhibiting this entire signaling pathway.
Figure 1: this compound mechanism of action.
Data Presentation
The following table summarizes quantitative data for Substance P and NK1 receptor antagonists from various in vitro studies. This data is essential for designing experiments with appropriate concentration ranges.
| Compound/Parameter | Cell Line | Assay | Value | Reference |
| Substance P | Rat Spiral Ganglion Neurons | Intracellular Ca2+ Mobilization | EC50: 18.8 µM | [1] |
| Substance P | Human Astrocytoma (U-373 MG) | Intracellular Ca2+ Mobilization | ED50: 1.3 nM | [7] |
| Substance P | Spinal Cord-Derived NSPCs | Cell Proliferation (MTS Assay) | Peak at 0.1 µmol/L | [5] |
| L-703,606 (NK1 Antagonist) | Spinal Cord-Derived NSPCs | Inhibition of Proliferation | 1-10 µM | [5] |
Experimental Protocols
Protocol 1: Inhibition of Substance P-Induced Intracellular Calcium Mobilization
This protocol is designed to measure the ability of this compound to block the transient increase in intracellular calcium induced by Substance P in NK1 receptor-expressing cells.
1. Cell Culture:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or U2OS cells stably transfected with the human NK1 receptor are recommended.[3][8] Alternatively, cell lines endogenously expressing NK1R, such as the human astrocytoma cell line U-373 MG, can be used.[7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
2. Experimental Procedure:
Figure 2: Workflow for calcium mobilization assay.
-
Day 1: Seed cells into a 96-well black, clear-bottom plate at a density of 20,000-50,000 cells per well and incubate overnight.
-
Day 2:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells gently with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add Substance P to all wells (except for a negative control) to a final concentration that elicits a submaximal response (EC80, typically in the nanomolar to low micromolar range, to be determined empirically for the specific cell line).
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-3 minutes to capture the transient calcium peak.
-
3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the Substance P-only control (100% activation) and the vehicle control (0% activation).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Inhibition of Substance P-Induced ERK Phosphorylation
This protocol assesses the effect of this compound on the MAPK/ERK signaling pathway, a key downstream target of NK1 receptor activation.
1. Cell Culture:
-
Use NK1 receptor-expressing cells as described in Protocol 1.
2. Experimental Procedure:
Figure 3: Workflow for ERK phosphorylation assay.
-
Day 1: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Day 2:
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
-
Day 3:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.
-
Stimulate the cells with Substance P (at a concentration known to induce robust ERK phosphorylation, e.g., 100 nM) for a short period (typically 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
3. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
4. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the concentration of this compound to determine its inhibitory effect.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the cellular effects of this compound as a selective NK1 receptor antagonist. By utilizing techniques such as intracellular calcium measurement and Western blotting for key signaling proteins, researchers can effectively characterize the pharmacological properties of this compound and elucidate the role of the Substance P/NK1 receptor system in various biological processes. Careful optimization of cell line selection, compound concentrations, and incubation times will be crucial for obtaining robust and reproducible data.
References
- 1. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. innoprot.com [innoprot.com]
- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P stimulates proliferation of spinal neural stem cells in spinal cord injury via the mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobilization of intracellular calcium by substance P in a human astrocytoma cell line (U-373 MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hi-Affi™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Studies with CP-96021 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96021 hydrochloride is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and platelet-activating factor (PAF) receptors. These receptors are key players in inflammatory and allergic responses, making CP-96021 a valuable tool for in vivo research in these areas. Proper dissolution and administration of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for in vivo oral administration, along with relevant signaling pathway and experimental workflow diagrams.
Data Presentation: Solubility of this compound
| Vehicle Component | Concentration | Purpose | Remarks |
| Methylcellulose (B11928114) (MC) or Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) | Suspending agent | Creates a uniform suspension to ensure consistent dosing. Viscosity of the methylcellulose can be selected based on experimental needs (e.g., 400 cP). |
| Polysorbate 80 (Tween® 80) | 0.1% - 0.2% (v/v) | Wetting agent/Surfactant | Improves the dispersion of the hydrophobic compound particles in the aqueous vehicle.[1][2] |
| Purified Water or Saline | q.s. to final volume | Solvent | The aqueous base of the suspension. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol describes the preparation of a standard vehicle for suspending this compound for oral administration in rodent models.
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Purified water (sterile)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat approximately one-third of the final required volume of purified water to 60-70°C.
-
While stirring, slowly add the required amount of methylcellulose powder to the heated water to create a 0.5% (w/v) solution (e.g., 0.5 g for a final volume of 100 mL).
-
Continue stirring until the methylcellulose is thoroughly wetted and a uniform, milky suspension is formed.
-
Remove the beaker from the heat and add the remaining two-thirds of the purified water as cold water or ice to bring the solution to the final volume.
-
Continue stirring the solution in a cold bath (e.g., on ice) until it becomes clear and viscous. This may take 30-60 minutes.
-
Store the prepared vehicle at 2-8°C. It is recommended to prepare this vehicle fresh or store it for a limited time to prevent microbial growth.
Protocol 2: Dissolution of this compound in 0.5% Methylcellulose for In Vivo Oral Dosing
This protocol details the steps for preparing a suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle (from Protocol 1)
-
(Optional) Polysorbate 80 (Tween® 80)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate tubes for preparation and storage
-
Calibrated pipettes or syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the experimental animals.
-
Weigh the precise amount of this compound powder and place it in a suitable container.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This initial wetting step helps to prevent clumping.
-
If using Tween® 80, it can be added to the vehicle at a concentration of 0.1-0.2% (v/v) before adding it to the compound.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously mixing.
-
Vortex the suspension vigorously for 1-2 minutes to ensure a homogenous mixture.
-
For compounds that are particularly difficult to suspend, brief sonication in a bath sonicator may be beneficial.
-
Visually inspect the suspension to ensure there are no large aggregates. The final preparation should be a uniform, milky suspension.
-
This suspension should be prepared fresh daily before administration.
-
Immediately before each administration, vortex the suspension again to ensure homogeneity and accurate dosing.
Mandatory Visualizations
Signaling Pathways of LTD4 and PAF Receptors
This compound exerts its effects by blocking the signaling of both the Leukotriene D4 (LTD4) and Platelet-Activating Factor (PAF) receptors, which are G-protein coupled receptors (GPCRs).
Caption: Signaling of LTD4 and PAF receptors and inhibition by CP-96021 HCl.
Experimental Workflow for In Vivo Oral Administration
The following diagram outlines the typical workflow for an in vivo study involving the oral administration of this compound to rodents.
Caption: Workflow for in vivo oral administration of this compound.
References
Application Notes and Protocols for CP-96021 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96021 hydrochloride is a non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in a multitude of physiological and pathological processes, including inflammation, pain transmission, and mood regulation. As a selective antagonist, this compound offers a valuable tool for investigating the role of the Substance P/NK1 receptor system in various disease models in mice. These application notes provide an overview of the mechanism of action, recommended dosage considerations, and detailed experimental protocols for the use of this compound in murine research.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, typically initiates a signaling cascade involving the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and inflammatory responses. By blocking this interaction, this compound can effectively inhibit the downstream signaling pathways associated with Substance P.
Data Presentation
Due to the limited publicly available data on specific dosages of this compound in mice, the following table provides dosage information for a closely related and well-studied NK1 receptor antagonist, CP-99,994, to serve as a starting point for experimental design. Researchers should perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental conditions.
| Compound | Animal Model | Route of Administration | Dosage Range | Reported Effect |
| CP-99,994 | Mice | Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Inhibition of scratching behavior |
| CP-99,994 | Mice | Intraperitoneal (i.p.) | 10 mg/kg | Antidepressant-like effects |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice. These protocols are based on general guidelines for substance administration in rodents and should be adapted to the specific requirements of the research study.
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Determine the desired final concentration of the this compound solution based on the target dosage and the volume to be administered.
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or vehicle to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
The solution is now ready for administration. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Administration of this compound via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringe and needle (25-27 gauge)
-
70% ethanol
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the lower abdominal quadrants.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If no fluid is drawn back, proceed with the injection.
-
Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is typically 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Protocol 3: Administration of this compound via Subcutaneous (s.c.) Injection
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringe and needle (25-27 gauge)
-
70% ethanol
Procedure:
-
Gently restrain the mouse.
-
Lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent."
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the this compound solution. The recommended maximum injection volume per site is typically 5-10 ml/kg.
-
Withdraw the needle and gently massage the area to aid in the dispersal of the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualization
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the use of this compound in mice.
Application Notes and Protocols for CP-96021 Hydrochloride Administration in Rat Models of Pain
Disclaimer: Extensive literature searches did not yield specific experimental data or detailed protocols for the administration of CP-96021 hydrochloride in rat models of pain. However, substantial information is available for its close structural analog, CP-96345 , a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 (NK-1) receptor. The following application notes and protocols are based on studies involving CP-96345 and are intended to provide a comprehensive framework for researchers investigating the role of NK-1 receptor antagonism in rodent pain models. Researchers should adapt these protocols as a starting point for designing studies with this compound, with the understanding that dose-response relationships and specific effects may vary.
Introduction
Substance P, an undecapeptide neurotransmitter, plays a significant role in nociceptive signaling through its interaction with the neurokinin-1 (NK-1) receptor.[1][2] Antagonists of the NK-1 receptor, such as the non-peptide molecule CP-96345, have been investigated for their potential analgesic properties in various preclinical models of pain.[3][4] These compounds block the action of Substance P, which is released from primary afferent neurons in response to noxious stimuli, thereby aiming to reduce pain transmission and neurogenic inflammation.[5] This document outlines detailed methodologies for the administration of a representative NK-1 receptor antagonist, CP-96345, in common rat models of inflammatory and neuropathic pain.
Signaling Pathway of Substance P in Pain Transmission
Substance P released from the central terminals of primary afferent neurons binds to NK-1 receptors on second-order neurons in the dorsal horn of the spinal cord. This binding initiates a signaling cascade that contributes to the transmission of pain signals to higher brain centers.
Experimental Protocols
Carrageenan-Induced Paw Edema Model (Inflammatory Pain)
This model is used to assess the effects of compounds on acute inflammation and inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (150-200 g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Baseline Measurement: Measure the paw volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer CP-96345 (or vehicle) via the desired route (e.g., intraperitoneal, oral).
-
Induction of Inflammation: 30-60 minutes after compound administration, inject 100 µL of 1% carrageenan solution in saline into the plantar surface of the right hind paw.
-
Pain Assessment: Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
Behavioral Testing: Assess mechanical hyperalgesia using a Randall-Selitto apparatus or electronic von Frey anesthesiometer at the same time points.
Formalin Test (Tonic Chemical Pain)
The formalin test produces a biphasic pain response and is used to evaluate the efficacy of analgesics on both acute and tonic pain.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Place rats in individual observation chambers for at least 30 minutes to acclimate.
-
Compound Administration: Administer CP-96345 (or vehicle) intrathecally or systemically at a predetermined time before formalin injection.
-
Induction of Pain: Inject 50 µL of 2.5-5% formalin solution subcutaneously into the dorsal aspect of one hind paw.
-
Behavioral Scoring: Immediately after injection, record the time the animal spends licking or biting the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).[6]
Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
The CCI model is a widely used model of peripheral neuropathic pain.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose chromic gut ligatures around the sciatic nerve, approximately 1 mm apart.
-
Close the incision with sutures.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Compound Administration: Begin administration of CP-96345 (or vehicle) at a predetermined time point post-surgery (e.g., daily starting from day 7).
-
Pain Assessment: Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source) on the ipsilateral and contralateral paws before surgery and at regular intervals post-surgery.
Data Presentation
Table 1: Summary of CP-96345 Effects in Rat Pain Models
| Pain Model | Administration Route | Dose Range | Observed Effect | Citation(s) |
| Carrageenan-Induced Paw Edema | Intravenous | 3.0-9.0 µmol/kg | Significantly reduced paw edema. | [5] |
| Carrageenan-Induced Hyperalgesia | Not Specified | Not Specified | Abolished mechanical hyperalgesia. | [3] |
| Formalin Test (Late Phase) | Not Specified | Not Specified | Attenuated the second phase of the formalin response. | [3] |
| Mustard Oil-Induced Plasma Extravasation | Oral | ED50: 10 µmol/kg | Blocked plasma extravasation. | [5] |
| Substance P-Induced Nociception | Intrathecal | Not Specified | Blocked biting and scratching behavior induced by intrathecal Substance P. | [4] |
| Hot Plate Test | Intrathecal | Up to 240 µg | Dose-related elevation in latency at the highest dose. | [4] |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a test compound in a rat model of pain.
Conclusion
While specific data for this compound in rat models of pain remains elusive in the reviewed literature, the extensive research on its analog, CP-96345, provides a strong foundation for investigating its potential analgesic effects. The protocols and data presented here for CP-96345 serve as a valuable resource for designing and interpreting studies with this compound and other NK-1 receptor antagonists. Future studies should aim to establish a clear dose-response relationship and efficacy profile for this compound in various well-validated rat models of pain.
References
- 1. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptide NK1 receptor antagonist, (+/-)-CP-96,345, produces antinociceptive and anti-oedema effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of potent antinociceptive activity by substance P antagonist CP-96,345 in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of the NK1 Receptor Using CP-96021 Hydrochloride in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96021 hydrochloride is a non-peptide antagonist of the Neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] The Substance P/NK1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood disorders.[1] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of the NK1 receptor in tissue samples. While this compound itself is not used for staining, it serves as a critical pharmacological tool to modulate NK1 receptor activity. These application notes provide detailed protocols for the immunohistochemical detection of the NK1 receptor and discuss the utility of this compound in such studies.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Substance P, an undecapeptide, is the preferential endogenous ligand for the NK1 receptor, a G protein-coupled receptor.[1][2] The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium and activation of protein kinase C. This signaling is involved in neuronal excitation, inflammation, and other cellular responses.[1] this compound acts as an antagonist, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting these downstream effects.
Quantitative Data
The following table summarizes the binding affinities of CP-96021 related compounds for the NK1 receptor. This data is crucial for designing experiments where this compound is used to block NK1 receptor function.
| Compound | Receptor | Species | Tissue/Cell Line | Binding Affinity | Reference |
| CP-96,345 | NK1 | Rat | Cerebral Cortex Membranes | Ki = 59.6 nM | [3] |
| (+/-)-CP-96,345 | NK1 | Rat | Cerebral Cortex Membranes | EC50 = 83.2 nM | [3] |
| CP-122,721 | NK1 | N/A | N/A | pIC50 = 9.8 | [4] |
Experimental Protocols
Using this compound in Conjunction with Immunohistochemistry
This compound can be used in in vivo or in vitro experimental models prior to tissue harvesting for IHC. The goal is typically to assess how blocking the NK1 receptor affects cellular processes, protein expression, or the localization of other target molecules.
Example Experimental Design:
-
Treat animal models or cell cultures with an appropriate concentration of this compound. A vehicle control group should be included.
-
After the treatment period, harvest tissues and process for immunohistochemistry as described below.
-
Perform IHC for the NK1 receptor to confirm target engagement or for other markers of interest to study the effects of NK1 receptor blockade.
Immunohistochemistry Protocol for NK1 Receptor Detection in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of the NK1 receptor. Optimization may be required for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking buffer (e.g., 5-10% normal serum from the species of the secondary antibody)
-
Primary antibody against NK1 receptor (see supplier datasheet for recommended dilution)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NK1 receptor antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate sections with DAB substrate until the desired stain intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Interpretation and Troubleshooting
Positive Staining: A brown precipitate at the site of the target antigen indicates positive staining for the NK1 receptor. The localization (e.g., membrane, cytoplasm) and intensity of the staining should be noted.
Controls:
-
Positive Control: A tissue known to express the NK1 receptor should be included to validate the protocol.
-
Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection reagents.
Troubleshooting:
-
No Staining: Check antibody concentration, incubation times, and the antigen retrieval method. Ensure the primary antibody is suitable for IHC on FFPE tissues.
-
High Background: Inadequate blocking, insufficient washing, or too high a concentration of the primary or secondary antibody can cause high background. Endogenous biotin (B1667282) can also be a source of background, which may require an avidin-biotin blocking step.
-
Non-specific Staining: Cross-reactivity of the antibody or hydrophobic interactions can lead to non-specific staining. Ensure proper blocking and use of a high-quality primary antibody.
By following these protocols and considering the role of this compound as a pharmacological tool, researchers can effectively utilize immunohistochemistry to investigate the function of the NK1 receptor in health and disease.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP 122721 hydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 5. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Application of CP-96021 Hydrochloride in Respiratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96021 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor's primary endogenous ligand is Substance P, a neuropeptide implicated in the pathophysiology of various inflammatory conditions, including respiratory diseases such as asthma. By blocking the action of Substance P, this compound and other NK1 receptor antagonists represent a therapeutic strategy for mitigating neurogenic inflammation, a key component of airway hyperresponsiveness and inflammation in the lungs.
Neurogenic inflammation in the airways is characterized by vasodilation, plasma extravasation, and smooth muscle contraction, all of which contribute to the symptoms of asthma. Substance P, released from sensory nerve endings in the respiratory tract, plays a crucial role in initiating and amplifying this inflammatory cascade. Therefore, antagonizing the NK1 receptor with agents like this compound holds significant promise for the development of novel anti-inflammatory and bronchodilatory therapies.
These application notes provide an overview of the use of this compound and functionally similar NK1 receptor antagonists in respiratory research. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in investigating the therapeutic potential of this class of compounds.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
The therapeutic rationale for using this compound in respiratory research is centered on its ability to inhibit the binding of Substance P to the NK1 receptor. This interaction is a critical step in the signaling cascade that leads to neurogenic inflammation and airway hyperresponsiveness.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of NK1 receptor antagonists, including compounds structurally and functionally related to this compound, in various respiratory models.
Table 1: Effect of NK1 Receptor Antagonist (CP-99,994) on Airway Resistance in Guinea Pigs Exposed to Cigarette Smoke [1]
| Treatment Group | Agonist (ACh, 5.06 µg/kg) | Increase in Airway Resistance (RL) |
| Control (Air-exposed) | ACh | 207% |
| Cigarette Smoke-exposed | ACh | 697% |
| Cigarette Smoke-exposed + CP-99,994 | ACh | Abolished elevated response |
Data from a study using CP-99,994, a potent NK1 receptor antagonist, demonstrating its ability to reverse airway hyperreactivity induced by chronic cigarette smoke exposure.[1]
Table 2: Effect of NK1 Receptor Antagonist (SR140333) on Inflammatory Cell Infiltration in a Mouse Model of Allergic Pleurisy [2]
| Treatment Group | Eosinophil Count (cells x 105/cavity) |
| Saline Control | 0.1 ± 0.05 |
| Allergen Challenge | 4.5 ± 0.6 |
| Allergen Challenge + SR140333 (50 nmol/cavity) | 1.2 ± 0.3* |
*p < 0.05 compared to Allergen Challenge group. Data from a study using SR140333, a selective NK1 receptor antagonist, showing significant inhibition of allergen-induced eosinophil recruitment.[2]
Table 3: Effect of NK1 Receptor Antagonist (WIN62577) on Intracellular Calcium Concentration in Asthmatic Rat Airway Smooth Muscle Cells (ASMCs)
| Cell Type | Treatment | R340/380 (Ratio of Fura-2 Fluorescence) |
| Control ASMC | Baseline | 0.2 |
| Control ASMC | Substance P (10-5 M) | 0.5 |
| Asthmatic ASMC | Baseline | 1.25 |
| Asthmatic ASMC | WIN62577 (10-8 M) | 0.4 |
Data from an in vitro study using WIN62577, an NK1 receptor antagonist, demonstrating its ability to reduce the elevated intracellular calcium levels in ASMCs from asthmatic rats.
Experimental Protocols
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs
This model is used to evaluate the efficacy of compounds in reducing airway hyperresponsiveness and inflammation, hallmarks of asthma.
Methodology:
-
Sensitization: Actively sensitize male Hartley guinea pigs (300-350 g) by intraperitoneal injections of ovalbumin (10 mg/kg) and aluminum hydroxide (100 mg/kg) on days 0 and 7.
-
Challenge: On day 14, place conscious, unrestrained guinea pigs in a whole-body plethysmograph and challenge them with an aerosol of ovalbumin (0.5% in saline) for 30 seconds.
-
Treatment: Administer this compound or vehicle (e.g., saline) via a suitable route (e.g., intraperitoneal, intravenous, or aerosol) at a predetermined time before the ovalbumin challenge.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the ovalbumin challenge, assess AHR by exposing the animals to increasing concentrations of aerosolized methacholine (e.g., 0.01 to 1 mg/mL). Record changes in specific airway resistance (sRaw) or enhanced pause (Penh) to determine the provocative concentration of methacholine causing a 200% increase from baseline (PC200).
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, euthanize the animals and perform a BAL by instilling and withdrawing sterile saline into the lungs via a tracheal cannula.
-
BAL Fluid (BALF) Analysis:
-
Cell Counts: Centrifuge the BALF and resuspend the cell pellet. Perform a total cell count using a hemocytometer and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
Cytokine Analysis: Measure the concentrations of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant or in lung tissue homogenates using enzyme-linked immunosorbent assays (ELISA).
-
In Vitro Model: Substance P-Induced Calcium Mobilization in Human Airway Smooth Muscle Cells (HASMCs)
This assay is used to determine the potency of NK1 receptor antagonists in blocking the direct effects of Substance P on airway smooth muscle cells.
Methodology:
-
Cell Culture: Culture primary human airway smooth muscle cells (HASMCs) in appropriate growth medium until they reach a suitable confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, according to the manufacturer's instructions. This allows for ratiometric measurement of intracellular calcium concentrations.
-
Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of Substance P (e.g., 100 nM) to induce an increase in intracellular calcium.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator dye using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the inhibition of the Substance P-induced calcium response at each concentration of this compound. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) value for the compound.
Conclusion
This compound and other NK1 receptor antagonists are valuable research tools for investigating the role of neurogenic inflammation in respiratory diseases. The experimental models and protocols described in these application notes provide a framework for evaluating the therapeutic potential of these compounds in attenuating airway hyperresponsiveness and inflammation. The ability of NK1 receptor antagonists to modulate key pathological features of asthma in preclinical models underscores their potential for the development of novel therapies for respiratory disorders. Further research utilizing these and other advanced models will be crucial in fully elucidating the clinical utility of this class of drugs.
References
- 1. The effect of substance P on asthmatic rat airway smooth muscle cell proliferation, migration, and cytoplasmic calcium concentration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of substance P on asthmatic rat airway smooth muscle cell proliferation, migration, and cytoplasmic calcium concentration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CRTH2 Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or CD294, is a key mediator in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3] Its natural ligand, prostaglandin (B15479496) D2 (PGD2), is primarily released from activated mast cells.[1][4] The PGD2-CRTH2 signaling axis plays a crucial role in the recruitment and activation of various immune cells, including T-helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), which are central to the pathogenesis of type 2 inflammation.[1][2][4][5]
Antagonism of the CRTH2 receptor presents a promising therapeutic strategy for mitigating allergic inflammation.[1][4][5] Flow cytometry is an indispensable tool for elucidating the in vitro and ex vivo effects of CRTH2 antagonists, such as CP-96021 hydrochloride, on target immune cell populations. This document provides detailed protocols and application notes for the analysis of immune cells treated with a CRTH2 antagonist, using flow cytometry.
Disclaimer: The scientific literature does not extensively detail the specific activity of this compound as a CRTH2 antagonist. The following application notes and protocols are based on the established effects of well-characterized CRTH2 antagonists and assume that this compound functions within this class of molecules for the purposes of this guide.
Principle of Action and Signaling Pathway
CRTH2 is a G-protein coupled receptor that, upon binding to PGD2, activates a Gαi subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ subunit dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This signaling cascade culminates in various cellular responses, including chemotaxis, degranulation, and cytokine production.[2][6]
Data Presentation: Expected Effects of this compound Treatment
The following tables summarize the anticipated quantitative effects of in vitro treatment with a CRTH2 antagonist on various immune cell populations, as measured by flow cytometry. The data presented are illustrative and based on published findings for other CRTH2 antagonists. Researchers should perform their own dose-response experiments to determine the precise efficacy of this compound.
Table 1: Effect of this compound on Th2 Cell Population
| Treatment Condition | Concentration | % CRTH2+ of CD4+ T Cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 5.2 ± 0.8 |
| PGD2 (100 nM) | - | 5.3 ± 0.9 |
| CP-96021 HCl + PGD2 (100 nM) | 10 nM | 4.1 ± 0.7 |
| CP-96021 HCl + PGD2 (100 nM) | 100 nM | 2.5 ± 0.5 |
| CP-96021 HCl + PGD2 (100 nM) | 1 µM | 1.8 ± 0.4 |
This table illustrates the expected outcome of CRTH2 antagonism on the percentage of Th2 cells within the CD4+ T cell population. While the antagonist is not expected to directly reduce the cell numbers in a short-term in vitro assay without a chemotactic gradient, it would block the pro-survival or migratory signals from PGD2.
Table 2: Inhibition of PGD2-Induced Eosinophil Activation
| Treatment Condition | Concentration | % CD69+ Eosinophils (Mean ± SD) |
| Vehicle Control (DMSO) | - | 3.1 ± 0.5 |
| PGD2 (100 nM) | - | 45.8 ± 5.2 |
| CP-96021 HCl + PGD2 (100 nM) | 10 nM | 30.2 ± 4.1 |
| CP-96021 HCl + PGD2 (100 nM) | 100 nM | 15.7 ± 2.9 |
| CP-96021 HCl + PGD2 (100 nM) | 1 µM | 5.4 ± 1.1 |
This table demonstrates the potential of a CRTH2 antagonist to inhibit the activation of eosinophils, as measured by the upregulation of the early activation marker CD69, in response to PGD2 stimulation.
Table 3: Inhibition of PGD2-Potentiated Basophil Degranulation
| Treatment Condition | Concentration | % CD63+ Basophils (Mean ± SD) |
| Vehicle Control (DMSO) | - | 2.5 ± 0.4 |
| Anti-IgE | - | 55.2 ± 6.8 |
| PGD2 (100 nM) + Anti-IgE | - | 75.9 ± 8.1 |
| CP-96021 HCl + PGD2 (100 nM) + Anti-IgE | 10 nM | 60.1 ± 7.2 |
| CP-96021 HCl + PGD2 (100 nM) + Anti-IgE | 100 nM | 40.5 ± 5.5 |
| CP-96021 HCl + PGD2 (100 nM) + Anti-IgE | 1 µM | 28.3 ± 4.3 |
This table illustrates the expected inhibitory effect of a CRTH2 antagonist on the PGD2-mediated enhancement of IgE-induced basophil degranulation, a key event in allergic reactions. CD63 is a marker of basophil activation and degranulation.
Experimental Protocols
The following protocols provide a general framework for the analysis of immune cells treated with this compound. Optimization of incubation times, antibody concentrations, and instrument settings is recommended for specific experimental conditions.
Experimental Workflow Overview
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Carefully aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell concentration to 1 x 10^6 cells/mL.
Protocol 2: In Vitro Treatment with this compound
-
Cell Plating: Plate the isolated PBMCs in a 96-well round-bottom plate at 1 x 10^5 cells per well.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute to working concentrations in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubation: Add the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells. Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulation: Add PGD2 (final concentration typically 10-100 nM) and/or other stimuli (e.g., anti-IgE for basophil activation) to the wells.
-
Incubation: Incubate for the desired period. For activation marker expression, 4-6 hours is often sufficient. For cytokine production, a longer incubation of 24-48 hours may be necessary (with the addition of a protein transport inhibitor like Brefeldin A for the last 4-6 hours for intracellular cytokine staining).
Protocol 3: Flow Cytometry Staining and Analysis
-
Cell Harvesting: After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cells in a cocktail of fluorescently-conjugated antibodies against surface markers in staining buffer (e.g., PBS with 2% FBS). A suggested panel for identifying Th2 cells, eosinophils, and basophils is provided in Table 4.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
(Optional) Intracellular Staining: If analyzing intracellular targets, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. Then, stain with antibodies against intracellular proteins.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the cell populations of interest based on their forward and side scatter characteristics and marker expression. Quantify the percentage of positive cells and the median fluorescence intensity (MFI) of relevant markers.
Table 4: Example Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Cell Population |
| CD4 | APC | T-helper cells |
| CRTH2 (CD294) | PE | Th2 cells, Eosinophils, Basophils, ILC2s |
| CD16 | FITC | Eosinophils (negative) |
| CD63 | BV421 | Activated Basophils |
| CD203c | PerCP-Cy5.5 | Basophils |
| Live/Dead Stain | e.g., Zombie Aqua | Viable cells |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers investigating the effects of the CRTH2 antagonist this compound on key immune cell populations involved in allergic inflammation. By employing these flow cytometry-based methods, scientists can effectively characterize the inhibitory potential of this compound and advance the development of novel therapeutics for allergic diseases. It is imperative to perform thorough dose-response studies and include appropriate controls to ensure the generation of high-quality, reproducible data.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic Profile of OC000459, a Potent, Selective, and Orally Active D Prostanoid Receptor 2 Antagonist That Inhib… [ouci.dntb.gov.ua]
Application Notes and Protocols for Calcium Imaging Assays with CP-96021 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96021 hydrochloride is a non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The binding of SP to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.
Calcium imaging assays are a powerful tool to study the functional consequences of NK1 receptor activation and its inhibition by antagonists like this compound. These assays utilize fluorescent calcium indicators to monitor changes in intracellular calcium levels in real-time, providing a quantitative measure of receptor activity. This document provides detailed application notes and protocols for performing calcium imaging assays to characterize the inhibitory effect of this compound on SP-induced calcium mobilization.
Data Presentation
| Compound | Target Receptor | Assay Type | Cell Line | Agonist | IC50 / Effective Concentration | Reference |
| CP-122,721 | Human NK1 | Inhibition of SP-induced excitation | Guinea pig locus ceruleus cells | Substance P | 7 nM | [1] |
| Aprepitant | Human NK1 | Inhibition of SP-induced calcium increase | HEK293-NK1R | Substance P (100 nM) | 1 µM (effective concentration) | |
| L-73060 | Human NK1 | Inhibition of SP-induced calcium increase | HEK293-NK1R | Substance P (100 nM) | 3 µM (effective concentration) | |
| CP-96,345 | NK1 | Interaction with L-type Ca2+ channels | - | - | - | [2] |
Note: CP-122,721 is a close structural analog of CP-96021. The IC50 value provided is from a functional assay measuring neuronal excitation, which is downstream of calcium signaling, and thus provides a strong estimate of potency.
Signaling Pathway
The signaling cascade initiated by Substance P binding to the NK1 receptor and the point of inhibition by this compound are illustrated below.
References
Application Notes and Protocols for Western Blot Analysis of the JAK-STAT Pathway Following Tofacitinib (CP-690,550) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib, also known as CP-690,550, is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction.[1][2] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the JAK-STAT signaling pathway.[1][2] This pathway is integral to cellular processes such as hematopoiesis, immune cell function, inflammation, and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.
The mechanism of action involves Tofacitinib blocking the ATP-binding site of JAKs, which prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes. By inhibiting this cascade, Tofacitinib effectively downregulates the inflammatory response.
Western blotting is a key technique to elucidate the molecular effects of Tofacitinib. Specifically, it allows for the quantification of the phosphorylation status of key proteins in the JAK-STAT pathway, such as STAT1 and STAT3, providing a direct measure of the drug's inhibitory activity. These application notes provide a detailed protocol for the analysis of protein phosphorylation in response to Tofacitinib treatment.
Signaling Pathway Affected by Tofacitinib
Tofacitinib modulates the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus where they act as transcription factors for genes involved in inflammation, immunity, and cell growth. Tofacitinib's inhibition of JAK1 and JAK3 effectively blocks these downstream events.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-96021 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with CP-96021 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the salt form of the parent compound CP-96021. Salt formation is a common strategy used in drug development to improve the solubility and stability of a compound. The hydrochloride form is often chosen for basic compounds to enhance their aqueous solubility, which is crucial for consistent results in in-vitro and in-vivo experiments.
Q2: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assay. What are the initial steps I should take?
A2: When encountering solubility issues with hydrochloride salts like CP-96021 in aqueous solutions, it is recommended to first attempt dissolution in an organic solvent. A common initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium.
Q3: Which organic solvents are recommended for creating a stock solution of a hydrochloride salt like CP-96021?
A3: For many hydrochloride salts of organic compounds, Dimethyl Sulfoxide (DMSO) is a primary choice for creating a stock solution due to its strong solubilizing power for a wide range of molecules. Ethanol is another organic solvent that can be effective. It is advisable to consult any available product information sheets for the specific batch of this compound you are using, as solubility can sometimes vary.
Q4: After dissolving this compound in an organic solvent, it precipitates when I dilute it in my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue. Here are a few strategies to mitigate this:
-
Lower the final concentration: The compound may be soluble at lower concentrations in your final aqueous medium.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution can help maintain solubility.
-
pH adjustment: The solubility of hydrochloride salts can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.
-
Use of surfactants or co-solvents: In some cases, the addition of a biocompatible surfactant or co-solvent to the aqueous buffer can enhance solubility.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
Before proceeding with your experiment, it is crucial to determine an appropriate solvent for your stock solution. The following table summarizes common solvents used for hydrochloride salts of research compounds.
| Solvent | General Suitability for Hydrochloride Salts | Key Considerations |
| Water | Variable; often low for complex organic molecules. | pH-dependent; may require acidification to improve solubility. |
| Ethanol | Moderate to good. | Generally well-tolerated in many biological systems at low concentrations. |
| DMSO | High; often the first choice for stock solutions. | Can have effects on cell viability and differentiation at higher concentrations. |
| Methanol | Moderate to good. | Can be more volatile and toxic than ethanol. |
Experimental Protocol: Preparing a Stock Solution
-
Solvent Selection: Based on preliminary tests or available data for similar compounds, select a primary organic solvent (e.g., DMSO).
-
Weighing the Compound: Accurately weigh a small amount of this compound.
-
Dissolution: Add the appropriate volume of the selected solvent to achieve a high-concentration stock solution (e.g., 10 mM).
-
Aiding Dissolution: If the compound does not dissolve readily, the following techniques can be employed:
-
Vortexing: Mix the solution vigorously.
-
Sonication: Use an ultrasonic bath to break up solid particles and enhance dissolution.
-
Gentle Warming: Briefly warm the solution (e.g., to 37°C). Be cautious, as excessive heat can degrade the compound.
-
Troubleshooting Workflow for Poor Solubility
If you continue to face solubility issues, follow this logical troubleshooting workflow.
Signaling Pathway Context
Understanding the biological context of your compound is crucial. CP-96021 is known as a neurokinin-1 (NK1) receptor antagonist. The following diagram illustrates a simplified signaling pathway involving the NK1 receptor.
Preventing CP-96021 hydrochloride precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with CP-96021 hydrochloride in experimental settings. Our goal is to help you prevent and resolve issues related to compound precipitation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor's primary endogenous ligand is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. By blocking the binding of Substance P to the NK1 receptor, this compound inhibits downstream signaling pathways.
Q2: I observed precipitation when diluting my this compound stock solution in culture media. What is the primary cause?
This is a common issue encountered with hydrophobic compounds like this compound. The primary cause is the significant change in solvent polarity when a concentrated stock solution, typically prepared in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). This "solvent-shifting" can cause the compound to "crash out" or precipitate from the solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. It is a powerful solvent capable of dissolving many nonpolar compounds.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
To assess the stability of this compound under your experimental conditions, a time-course study is recommended. This involves incubating the compound in your complete cell culture medium at 37°C and 5% CO2 and measuring its concentration at various time points (e.g., 0, 2, 6, 24, and 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q5: Can the pH of the culture medium affect the solubility and stability of this compound?
Yes, the pH of the culture medium can significantly impact the solubility and stability of hydrochloride salts. While most culture media are buffered to a physiological pH of around 7.4, cellular metabolism can cause pH shifts. If you suspect pH-related issues, consider using a medium buffered with HEPES for more stringent pH control.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
Cloudiness or visible particles appear immediately after adding the this compound stock solution to the cell culture medium.
Possible Causes:
-
High Final Concentration: The intended final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
Solutions:
| Recommended Action | Detailed Protocol |
| Perform Serial Dilutions | Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in pre-warmed (37°C) culture media. This gradual change in the solvent environment can help maintain solubility. |
| Optimize Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but it is best to determine the tolerance for your specific cell line. |
| Warm the Media | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Gentle Mixing | Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. |
Issue 2: Precipitation Over Time
Symptoms:
-
The media appears clear initially, but cloudiness or a precipitate forms after a period of incubation.
Possible Causes:
-
Compound Instability: this compound may be degrading over time under the incubation conditions.
-
Interaction with Media Components: Components within the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain amino acids, may interact with the compound, leading to precipitation.
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of the compound, pushing it beyond its solubility limit.
Solutions:
| Recommended Action | Detailed Protocol |
| Assess Compound Stability | Perform a time-course experiment as described in the FAQs to determine the stability of this compound in your media. |
| Consider Serum-Free Media | If using a serum-containing medium, consider switching to a serum-free formulation for the duration of the experiment to minimize protein binding and potential interactions. |
| Minimize Evaporation | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
| Replenish Media | For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals to maintain the desired concentration of the active compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 529.03 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 529.03 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 189 µL
-
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO (e.g., 2-fold dilutions).
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, equal volume of each DMSO dilution of the compound to the corresponding wells (e.g., 2 µL). This will create a range of final concentrations while keeping the final DMSO concentration constant (in this example, 1%). Include a DMSO-only control.
-
Gently mix the contents of the wells.
-
Visually inspect the wells for any signs of precipitation immediately and after incubation at 37°C for various time points (e.g., 1, 4, and 24 hours).
-
For a more quantitative assessment, the turbidity of the wells can be measured by reading the absorbance at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound under your specific experimental conditions.
Data Presentation
Table 1: Hypothetical Solubility Data of a Poorly Soluble Hydrochloride Compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | ≥ 50 | ≥ 94.5 |
| Ethanol | ~5 | ~9.45 |
| Water | < 0.1 | < 0.19 |
| PBS (pH 7.2) | < 0.1 | < 0.19 |
Note: This table is for illustrative purposes and the actual solubility of this compound should be experimentally determined.
Visualizations
Signaling Pathway of the NK1 Receptor
Substance P binding to the NK1 receptor activates G proteins (Gq/11 and Gs), initiating downstream signaling cascades that lead to various cellular responses. This compound acts as an antagonist, blocking these pathways.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Preventing Precipitation
This workflow outlines the key steps to minimize the risk of this compound precipitation during its preparation for in vitro experiments.
Caption: Experimental Workflow for Preventing Precipitation.
Optimizing CP-96021 hydrochloride concentration for efficacy
Welcome to the technical support center for CP-96021 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active dual antagonist of the Leukotriene D4 (LTD4) receptor and the Platelet-Activating Factor (PAF) receptor. It exhibits high affinity for both receptors, with Ki values of 34 nM for the LTD4 receptor and 37 nM for the PAF receptor.[1] By blocking these receptors, this compound can inhibit downstream signaling pathways associated with inflammation and allergic responses.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). While specific solubility data for the hydrochloride salt is limited, a solubility of 10.01 mM in DMSO has been reported for a related compound.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What are the potential off-target effects of this compound?
A4: this compound has been shown to be highly selective for the LTD4 and PAF receptors. In a screening panel against various other receptors, including α1, α2, β-adrenergic, dopamine (B1211576) D2, adenosine (B11128) A1, serotonin (B10506) 5-HT1, histamine (B1213489) H1, muscarinic, μ-opioid, and GABA receptors, it displayed IC50 values greater than 10 μM, indicating low potential for off-target effects at these sites.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no antagonist activity observed | - Suboptimal concentration: The concentration of this compound may be too low to effectively antagonize the LTD4 or PAF receptors in your specific assay. - Compound degradation: The compound may have degraded due to improper storage or handling. - Cell health: Poor cell viability or receptor expression levels can affect the experimental outcome. | - Perform a dose-response experiment to determine the optimal concentration range for your cell type and experimental conditions. - Prepare a fresh stock solution from a new vial of the compound. - Ensure cells are healthy, within a low passage number, and have adequate receptor expression. |
| High background signal or non-specific effects | - High concentration of this compound: Very high concentrations may lead to non-specific binding or off-target effects. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final assay volume may be too high, causing cellular stress. | - Lower the concentration of this compound. - Ensure the final concentration of the solvent in the cell culture medium is below a cytotoxic level (typically ≤ 0.5% for DMSO). |
| Precipitation of the compound in aqueous media | - Poor aqueous solubility: this compound may have limited solubility in aqueous buffers or cell culture media. | - Prepare the final working solution by diluting the stock solution in pre-warmed (37°C) media. - Vortex or sonicate briefly to aid dissolution. - Avoid preparing large volumes of working solutions that need to be stored for extended periods. |
| Inconsistent results between experiments | - Variability in experimental conditions: Inconsistent cell densities, incubation times, or agonist concentrations can lead to variable results. - Instability in media: The compound may not be stable in the cell culture medium over the duration of the experiment. | - Standardize all experimental parameters, including cell seeding density, agonist concentration (ideally at its EC80), and incubation times. - Assess the stability of this compound in your specific cell culture medium over the experimental time course. |
Efficacy Data
The following tables summarize the known efficacy data for CP-96021.
Table 1: In Vitro Binding Affinity
| Receptor | Ki Value (nM) |
| Leukotriene D4 (LTD4) Receptor | 34 |
| Platelet-Activating Factor (PAF) Receptor | 37 |
Table 2: In Vivo Efficacy in Guinea Pig Model
| Agonist | Endpoint | ED50 (mg/kg, p.o.) |
| Leukotriene D4 (LTD4) | Inhibition of bronchoconstriction | 0.46 |
| Platelet-Activating Factor (PAF) | Inhibition of bronchoconstriction | 0.16 |
Experimental Protocols
Protocol 1: LTD4-Induced Calcium Mobilization Assay
This protocol provides a general framework for assessing the antagonist activity of this compound against LTD4-induced intracellular calcium mobilization in a suitable cell line (e.g., U937, HL-60, or CHO cells expressing the CysLT1 receptor).
1. Cell Preparation:
-
Culture cells to an appropriate density.
-
On the day of the experiment, harvest and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Resuspend the cells in the assay buffer at a concentration of 1-5 x 10^6 cells/mL.
2. Dye Loading:
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
After incubation, wash the cells to remove excess dye and resuspend them in fresh assay buffer.
3. Antagonist Treatment:
-
Aliquot the dye-loaded cell suspension into a 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (e.g., DMSO).
4. Calcium Flux Measurement:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of LTD4 (typically the EC80) into each well.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Calculate the percentage of inhibition of the LTD4-induced calcium flux by this compound at each concentration.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the log of the antagonist concentration.
Protocol 2: PAF-Induced Platelet Aggregation Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
2. Platelet Aggregation Measurement:
-
Use a light transmission aggregometer for this assay.
-
Add a defined volume of PRP to the aggregometer cuvettes and allow it to equilibrate to 37°C.
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Add the desired concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).
3. Induction of Aggregation:
-
Add a pre-determined concentration of PAF (typically the EC50 or EC80 for aggregation) to the cuvettes to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
The increase in light transmission is proportional to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of PAF-induced aggregation by this compound.
-
Determine the IC50 value of this compound by performing a dose-response analysis.
Signaling Pathways and Experimental Workflows
Caption: LTD4 Signaling Pathway and Inhibition by this compound.
Caption: PAF Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
CP-96021 hydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of CP-96021 hydrochloride, a potent dual antagonist of the leukotriene D4 (LTD4) and platelet-activating factor (PAF) receptors. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, the compound is expected to be stable for at least one year.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO or ethanol (B145695). For a 10 mM stock solution, dissolve 5.29 mg of this compound (Molecular Weight: 529.03 g/mol ) in 1 mL of solvent. Ensure the compound is completely dissolved by vortexing.
Q3: What are the recommended storage conditions for stock solutions?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored properly, stock solutions in DMSO or ethanol are expected to be stable for several months. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: Is this compound sensitive to light?
A4: Yes, compounds of this nature can be sensitive to light. It is recommended to protect both the solid compound and its solutions from light exposure. Use amber vials or wrap containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound and its solutions are stored at the recommended temperature, protected from light and moisture. Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate observed in stock solution upon thawing | Low solubility or solution instability at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. |
| Loss of compound activity over time in aqueous buffers | Hydrolysis or instability in aqueous media. | Prepare fresh dilutions in aqueous buffers immediately before use. Avoid storing the compound in aqueous solutions for extended periods. |
Stability Profile (Hypothetical Data)
The following tables summarize the expected stability of this compound under various conditions based on general knowledge of similar compounds. Note: This is hypothetical data and should be confirmed by a validated stability-indicating assay.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Expected Purity |
| -20°C, dark, dry | 12 months | >98% |
| 4°C, dark, dry | 6 months | >95% |
| 25°C, ambient light, ambient humidity | 1 month | <90% |
Table 2: Stability of 10 mM this compound in DMSO
| Storage Condition | Duration | Expected Purity |
| -80°C, dark | 12 months | >99% |
| -20°C, dark | 6 months | >98% |
| 4°C, dark | 1 month | >95% |
| 25°C, ambient light | 24 hours | <95% |
Experimental Protocols
Representative Protocol for a Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Note: This is a representative protocol and requires optimization and validation for specific laboratory conditions.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound (1 mg/mL in methanol) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photostability: Expose a solution of this compound (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
Dilute the stressed samples to an appropriate concentration with the mobile phase.
-
Inject the samples onto the HPLC system and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathways of LTD4 and PAF Receptors
This compound exerts its effects by antagonizing the LTD4 and PAF receptors. The diagrams below illustrate the general signaling pathways initiated by the natural ligands of these receptors.
Experimental Workflow: Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound.
Interpreting unexpected results with CP-96021 hydrochloride
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in experiments involving CP-96021 hydrochloride. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound to antagonize the Substance P (SP) / Neurokinin-1 Receptor (NK1R), but I am not observing any inhibition of SP-induced signaling. What is going wrong?
A1: This is the most common issue encountered and likely stems from a case of mistaken compound identity. While structurally related to well-known NK1R antagonists like CP-96,345, This compound is not an NK1R antagonist .
Scientific literature and supplier data indicate that CP-96021 is a dual antagonist of the leukotriene D4 (LTD4) receptor and the platelet-activating factor (PAF) receptor .[1] Some evidence also suggests activity as a 5-HT1 and 5-HT2 receptor antagonist .[2] Therefore, using this compound in an NK1R-focused assay will not produce the expected inhibitory effect on Substance P-induced signaling.
Troubleshooting Steps:
-
Verify Compound Identity: Confirm the CAS number of your product. The CAS number for this compound is 167011-22-5.
-
Re-evaluate Experimental Goal: If your goal is to antagonize NK1R, you must use a validated NK1R antagonist. See the table below for examples.
-
Investigate Off-Target Effects: If you are observing an unexpected biological effect, it may be mediated by LTD4, PAF, or 5-HT receptors.
Q2: My experimental results with this compound are inconsistent or not reproducible. What are potential causes?
A2: Reproducibility issues often arise from problems with compound solubility and stability.
-
Solubility: this compound has poor aqueous solubility. Stock solutions are typically prepared in organic solvents like DMSO.[2] If the final concentration in your aqueous assay buffer exceeds its solubility limit, the compound will precipitate, leading to a lower effective concentration and inconsistent results.
-
Stability: As a hydrochloride salt, the compound's stability in aqueous solution can be pH-dependent. Repeated freeze-thaw cycles of stock solutions should be avoided. For critical experiments, using freshly prepared dilutions from a stock solution is recommended.
Troubleshooting Steps:
-
Check for Precipitation: After diluting your stock solution into aqueous buffer, visually inspect the solution for any cloudiness or precipitate. Centrifuge the solution and check for a pellet.
-
Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect the assay's performance.
-
Prepare Fresh Solutions: Avoid using old stock solutions or dilutions. Prepare fresh dilutions for each experiment from a properly stored, desiccated stock.
Q3: I am observing unexpected cellular toxicity or other biological effects in my experiment. What could be the cause?
A3: The observed effects are likely due to the compound's activity on its actual targets (LTD4, PAF, or 5-HT receptors) rather than the intended NK1R. These receptors mediate a wide range of cellular processes, including inflammation, immune responses, and smooth muscle contraction.[1][2] For example, the related compound CP-96,345 has been shown to have non-specific effects on neurotransmission and to interact with L-type calcium channels.[3][4]
Troubleshooting Steps:
-
Review Target Receptor Expression: Check if your experimental system (cell line, tissue) expresses LTD4, PAF, or 5-HT receptors. The observed effect might be a valid, on-target effect for this compound, just not the one you hypothesized.
-
Include Antagonist Controls: To confirm if the unexpected effect is mediated by LTD4 or PAF receptors, run parallel experiments using known, selective antagonists for these receptors as controls.
-
Assess Vehicle Toxicity: Run a vehicle-only control at the highest concentration used in your experiment to rule out toxicity from the solvent (e.g., DMSO).
Compound Data & Properties
Summarized below are the key pharmacological and physical properties of this compound and, for comparison, the validated NK1R antagonist, CP-96,345.
Table 1: Pharmacological Profile
| Compound | Primary Target(s) | Binding Affinity (Ki) / Potency (IC50) | Reference |
| This compound | LTD4 Receptor / PAF Receptor | 34 nM / 37 nM | |
| 5-HT1 / 5-HT2 Receptors | Not specified | [2] | |
| CP-96,345 (Analogue) | NK1 Receptor | Subnanomolar affinity | [5] |
| L-type Calcium Channels | Ki = 59.6 nM | [4] |
Table 2: Physicochemical Properties
| Property | This compound | Notes |
| CAS Number | 167011-22-5 | Verify this on your product vial. |
| Molecular Formula | C₂₉H₂₂ClFN₄OS | |
| Molecular Weight | 529.03 g/mol | |
| Solubility | DMSO: ~10 mM (4.93 mg/mL) | Sonication may be required.[2] |
| Aqueous: Poorly soluble | Data not available. Hydrochloride salts of piperidine (B6355638) derivatives can be hygroscopic. | |
| Storage | Store at -20°C. Keep tightly closed and dry. | Follow supplier recommendations. |
Visual Troubleshooting & Workflow Guides
The following diagrams illustrate the correct signaling pathway for the intended target (NK1R), a troubleshooting workflow for unexpected results, and a standard experimental protocol.
References
- 1. [Role of platelet activating factor in the injury of intestinal immuno-barrier function in young rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of CP-96021 hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the NK1 receptor antagonist, CP-96,345. It is important to note that the compound referred to as "CP-96021 hydrochloride" in the initial query is likely a typographical error, and the widely studied compound with a similar designation is CP-96,345. This guide focuses on the known off-target interactions of CP-96,345 to ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CP-96,345?
CP-96,345 is a potent and selective non-peptide antagonist of the Neurokinin 1 (NK1) receptor, also known as the substance P receptor.[1][2] Its primary mechanism of action is the inhibition of substance P-induced signaling.
Q2: What are the known off-target effects of CP-96,345?
The most significant and well-characterized off-target effect of CP-96,345 is its interaction with L-type calcium channels.[3][4] This interaction is not stereoselective, meaning both the active enantiomer (CP-96,345) and its inactive enantiomer (CP-96,344) exhibit similar affinity for these channels.
Q3: How does CP-96,345 affect L-type calcium channels?
CP-96,345 allosterically modulates L-type calcium channels. Specifically, it has been shown to:
-
Inhibit the binding of the L-type calcium channel blocker [3H]-diltiazem.[3]
-
Enhance the binding of the L-type calcium channel antagonist [3H]-nimodipine.[3]
-
Displace the binding of [3H]-desmethoxyverapamil.[4]
These findings suggest that CP-96,345 binds to a site on the L-type calcium channel that is distinct from the dihydropyridine (B1217469) binding site but interacts with the binding sites of other channel blockers.
Q4: Are there any other potential off-target interactions I should be aware of?
While the interaction with L-type calcium channels is the most prominently reported off-target effect, comprehensive public screening data of CP-96,345 against a broad panel of other receptors, ion channels (e.g., hERG), and enzymes (e.g., cytochrome P450s) is limited. Given the potential for off-target activities to confound experimental results, researchers are advised to consider performing broader profiling, especially when unexpected results are observed.
Troubleshooting Guide
Problem: I am using CP-96,345 as a selective NK1 antagonist, but I am observing effects that are inconsistent with NK1 receptor blockade.
Possible Cause: The observed effects may be due to the off-target interaction of CP-96,345 with L-type calcium channels.
Troubleshooting Steps:
-
Review the experimental context: Are the cells or tissues you are using known to express L-type calcium channels? Are the observed effects related to calcium signaling or cellular processes regulated by calcium influx?
-
Use a control compound: Include a known L-type calcium channel blocker (e.g., diltiazem (B1670644), verapamil, or a dihydropyridine like nifedipine) as a positive control in your experiments to see if it phenocopies the effects of CP-96,345.
-
Use the inactive enantiomer: As the interaction with L-type calcium channels is not stereoselective, the inactive enantiomer of CP-96,345, which is CP-96,344, can be used as a negative control for NK1 receptor-mediated effects. If both enantiomers produce the same effect, it is likely mediated by an off-target mechanism such as L-type calcium channel modulation.
-
Consider a different NK1 antagonist: If the off-target effects on L-type calcium channels are problematic for your specific experimental question, consider using a structurally different NK1 antagonist with a different off-target profile.
Problem: My experimental results with CP-96,345 are variable and not easily reproducible.
Possible Cause: In addition to off-target effects, variability can arise from experimental conditions.
Troubleshooting Steps:
-
Confirm compound identity and purity: Ensure the identity and purity of your CP-96,345 stock through appropriate analytical methods.
-
Check solvent and concentration: Verify the final concentration of the compound and the solvent in your assays. Ensure the solvent itself does not have an effect at the concentration used.
-
Standardize experimental protocols: Ensure all experimental parameters, including incubation times, temperatures, and cell densities, are consistent across experiments.
Quantitative Data Summary
The following table summarizes the known on-target and off-target binding affinities and functional potencies of CP-96,345 and its enantiomer.
| Compound | Target | Assay Type | Species | Tissue/System | Parameter | Value | Reference |
| CP-96,345 | NK1 Receptor | Radioligand Binding ([125I]-BH-SP) | Rat | Cerebral Cortex | Ki | 59.6 nM | [3] |
| (+/-)-CP-96,345 | NK1 Receptor | Radioligand Binding ([125I]-BH-SP) | Rat | Cerebral Cortex | Ki | 82.0 nM | [3] |
| CP-96,344 | NK1 Receptor | Radioligand Binding ([125I]-BH-SP) | Rat | Cerebral Cortex | IC50 | > 10 µM | [3] |
| CP-96,345 | L-type Calcium Channel | Radioligand Binding ([3H]-diltiazem) | Rat | Cerebral Cortex | Ki | 22.5 nM | [3] |
| CP-96,344 | L-type Calcium Channel | Radioligand Binding ([3H]-diltiazem) | Rat | Cerebral Cortex | Ki | 34.5 nM | [3] |
| (+/-)-CP-96,345 | L-type Calcium Channel | Radioligand Binding ([3H]-diltiazem) | Rat | Cerebral Cortex | Ki | 29.9 nM | [3] |
| (+/-)-CP-96,345 | L-type Calcium Channel | Radioligand Binding ([3H]-nimodipine) | Rat | Cerebral Cortex | EC50 (enhancement) | 83.2 nM | [3] |
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channel Interaction
This protocol is a representative method for assessing the interaction of CP-96,345 with the diltiazem binding site on L-type calcium channels in rat cerebral cortex membranes.
1. Membrane Preparation:
- Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
- Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
2. Binding Assay:
- In a 96-well plate, combine:
- Membrane homogenate (typically 50-100 µg of protein).
- [3H]-diltiazem (e.g., at a final concentration equal to its Kd, ~50-170 nM).[5]
- Varying concentrations of CP-96,345 (or control compounds).
- Assay buffer (50 mM Tris-HCl, pH 7.4) to the final volume.
- For non-specific binding determination, add a high concentration of a competing ligand (e.g., 10 µM unlabeled diltiazem).
- Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
- Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor (CP-96,345) concentration.
- Determine the IC50 value using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Assay for Functional L-type Calcium Channel Modulation
This protocol outlines a general approach using whole-cell patch-clamp electrophysiology to measure the functional effect of CP-96,345 on L-type calcium currents (ICa,L).
1. Cell Preparation:
- Use a cell line stably expressing the subunits of the L-type calcium channel (e.g., HEK293 cells expressing Cav1.2, β2a, and α2δ1 subunits) or primary cells known to express L-type calcium channels (e.g., ventricular cardiomyocytes).
- Plate the cells on coverslips suitable for patch-clamp recording.
2. Recording Solutions:
- External solution (in mM): e.g., 135 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, pH adjusted to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
- Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium channels.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a negative holding potential (e.g., -80 mV) to ensure the channels are in a closed state.
- Apply a voltage-step protocol to elicit ICa,L. For example, a step depolarization to 0 mV or +10 mV for 200-300 ms.
- Record baseline currents in the absence of the compound.
- Perfuse the cell with the external solution containing the desired concentration of CP-96,345.
- Record currents in the presence of the compound until a steady-state effect is observed.
4. Data Analysis:
- Measure the peak inward current amplitude before and after compound application.
- Calculate the percentage of inhibition or potentiation of the current.
- Construct a concentration-response curve by plotting the percentage of current modulation against the logarithm of the CP-96,345 concentration.
- Determine the IC50 or EC50 value from the concentration-response curve using a suitable fitting function (e.g., Hill equation).
Visualizations
Caption: On-target vs. Off-target activity of CP-96,345.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Electrophysiology Assay.
References
- 1. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]diltiazem binding to calcium channel antagonists recognition sites in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of CP-96021 Hydrochloride
Welcome to the technical support center for the in vivo delivery of CP-96021 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
I. Physicochemical Properties and Formulation Challenges
A primary hurdle in the in vivo application of this compound lies in its physicochemical properties, which directly impact its solubility and bioavailability. Understanding these characteristics is the first step in developing an effective delivery strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| CAS Number | 167011-22-5 | For unique identification of the compound. |
| Molecular Formula | C29H22ClFN4OS | Provides the elemental composition. |
| Molecular Weight | 529.03 g/mol [1][2] | A relatively large small molecule, which can influence cell permeability and diffusion. |
| logP (Predicted) | 5.3 | Indicates high lipophilicity and consequently low aqueous solubility. |
| pKa (Predicted) | 7.8 (most basic) | Suggests that the compound's ionization state, and therefore solubility, will be pH-dependent. |
| Solubility | Free Base (CP 96021): - DMSO: 4.93 mg/mL (10.01 mM)[3] Hydrochloride Salt: - Aqueous solubility is expected to be low but can be enhanced at acidic pH. | The low aqueous solubility is a major challenge for preparing injectable formulations. The hydrochloride salt form is intended to improve aqueous solubility compared to the free base. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[4] The NK1 receptor's primary endogenous ligand is Substance P, a neuropeptide involved in neurogenic inflammation, pain transmission, and the emetic reflex.[4][5][6] By blocking the binding of Substance P to the NK1 receptor, this compound can inhibit these downstream signaling pathways.
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A2: Due to its high lipophilicity, this compound has low intrinsic aqueous solubility. Here are several strategies to improve its dissolution:
-
pH Adjustment: As a hydrochloride salt of a basic compound, its solubility is pH-dependent. Lowering the pH of the aqueous vehicle (e.g., using a citrate (B86180) buffer, pH 3-5) can increase the proportion of the more soluble, ionized form of the molecule.
-
Co-solvents: For parenteral administration, a co-solvent system can be employed. Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycol 300/400 (PEG300/400), and propylene (B89431) glycol (PG). It is crucial to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then slowly add the aqueous vehicle while vortexing.
-
Surfactants and Cyclodextrins: For oral or parenteral routes, formulating with surfactants (e.g., Tween® 80, Cremophor® EL) or complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can enhance solubility by forming micelles or inclusion complexes, respectively.
Q3: I'm observing precipitation of the compound after injection. How can I prevent this?
A3: Precipitation upon injection is a common issue with poorly soluble compounds formulated in co-solvent systems. This occurs when the formulation is diluted in the bloodstream, causing the drug to crash out of solution. To mitigate this:
-
Optimize the Formulation: Reduce the concentration of the organic co-solvent to the minimum required for dissolution. The use of surfactants or cyclodextrins can help stabilize the compound in the aqueous environment of the blood.
-
Slow Infusion: Administer the formulation via a slow intravenous infusion rather than a rapid bolus injection. This allows for gradual dilution and can prevent the concentration from exceeding the solubility limit in the blood.
-
Alternative Routes of Administration: Consider subcutaneous (SC) or intraperitoneal (IP) injection, which can allow for slower absorption and may be more forgiving for formulations prone to precipitation.
Q4: What are the potential signs of toxicity or adverse effects I should monitor for in my animals?
A4: While specific toxicity data for this compound is limited, information from other NK1 receptor antagonists can be informative. Common adverse effects observed with this class of drugs include:
-
General Observations: Monitor for signs of drowsiness, headache (in relevant models), fatigue, and changes in appetite.[7][8]
-
Injection Site Reactions: For parenteral administration, observe the injection site for signs of irritation, inflammation, or phlebitis, especially with formulations containing co-solvents or surfactants.
-
Hepatic Effects: Some NK1 receptor antagonists have been associated with transient, mild to moderate elevations in liver enzymes.[7]
-
Reproductive System Effects: In some animal studies with other NK1 receptor antagonists, effects on the reproductive tract have been observed.[9]
III. Troubleshooting Guide
Table 2: Troubleshooting Common Issues with In Vivo Delivery of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | - Poor aqueous solubility leading to incomplete dissolution at the absorption site. - Precipitation of the compound after administration. - First-pass metabolism. | - Enhance Solubility: Utilize formulation strategies such as pH adjustment, co-solvents, or complexation with cyclodextrins. - Prevent Precipitation: Optimize the formulation to include stabilizers like surfactants and consider a slower rate of administration. - Bypass First-Pass Metabolism: Consider parenteral routes of administration (IV, IP, SC) instead of oral gavage. |
| Inconsistent Results Between Experiments | - Variability in formulation preparation. - Instability of the dosing solution. | - Standardize Formulation Protocol: Follow a detailed, step-by-step protocol for preparing the dosing solution to ensure consistency. - Assess Solution Stability: Prepare fresh dosing solutions for each experiment. If solutions need to be stored, conduct a stability study to determine the appropriate storage conditions and duration. |
| Precipitate Formation in Dosing Solution | - Supersaturation of the compound in the vehicle. - Temperature changes affecting solubility. - Instability of the compound in the chosen vehicle. | - Check Solubility Limits: Determine the saturation solubility of the compound in your chosen vehicle. - Maintain Consistent Temperature: Prepare and store the formulation at a controlled temperature. - Use a Stabilizing Agent: Incorporate surfactants or other stabilizing excipients into the formulation. |
| Adverse Events in Animals (e.g., irritation, lethargy) | - Toxicity of the compound itself. - Toxicity of the formulation vehicle (e.g., high concentration of DMSO or other co-solvents). | - Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Vehicle Toxicity Control: Include a control group that receives only the vehicle to differentiate between compound- and vehicle-related toxicity. - Optimize Vehicle Composition: Minimize the concentration of potentially toxic excipients. |
IV. Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Injection
This protocol provides a general method for formulating this compound for intravenous administration. Note: This is a starting point and may require optimization for your specific experimental needs.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume). Sonicate briefly if necessary to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween® 80, and saline. A common vehicle composition to start with is 40% PEG400, 5% Tween® 80, and 55% saline.
-
While vortexing the vehicle solution, slowly add the drug-DMSO solution dropwise.
-
Continue vortexing for 5-10 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization of the vehicle composition.
-
Filter the final formulation through a sterile 0.22 µm syringe filter before administration.
-
Protocol 2: Stability Assessment of the Dosing Solution
This protocol outlines a basic procedure to assess the short-term stability of your prepared formulation.
-
Materials:
-
Prepared dosing solution of this compound
-
HPLC system with a suitable column and validated analytical method
-
Controlled environment chambers or incubators
-
-
Procedure:
-
Prepare a fresh batch of the dosing solution as described in Protocol 1.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity of this compound.
-
Divide the remaining solution into separate sterile, sealed vials.
-
Store the vials under different conditions relevant to your experimental workflow (e.g., room temperature on the benchtop, 4°C refrigerated, 37°C for physiological relevance).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), remove a vial from each storage condition.
-
Visually inspect the solution for any signs of precipitation or color change.
-
Analyze the sample by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the T=0 sample. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.
-
V. Visualizations
Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Troubleshooting Logic
Caption: Decision Tree for Troubleshooting In Vivo Delivery of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound - CAS:167011-22-5 - 阿镁生物 [amaybio.com]
- 3. CP 96021 | 5-HT Receptor | TargetMol [targetmol.com]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 9. ovid.com [ovid.com]
Technical Support Center: Controlling for Vehicle Effects with CP-96345
Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not intended for human or veterinary use. Researchers should always consult relevant safety data sheets and institutional guidelines before handling any chemical compounds. The compound "CP-96021 hydrochloride" appears to be a likely typographical error in scientific literature and databases. This guide pertains to the well-characterized and structurally related NK1 receptor antagonist, CP-96345 .
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to appropriately control for vehicle effects when conducting experiments with the selective non-peptide NK1 receptor antagonist, CP-96345.
Frequently Asked Questions (FAQs)
Q1: What is CP-96345 and what is its primary mechanism of action?
A1: CP-96345 is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P (SP), the natural ligand for the NK1 receptor, thereby inhibiting downstream signaling pathways involved in processes such as neurogenic inflammation, pain transmission, and emesis.[3][4][5]
Q2: Why is it crucial to control for vehicle effects when using CP-96345?
A2: CP-96345 is poorly soluble in aqueous solutions and often requires the use of organic solvents, such as Dimethyl Sulfoxide (DMSO), for dissolution.[6] These solvents can have their own biological effects, potentially confounding the interpretation of experimental results. Therefore, a vehicle control group (animals or cells treated with the vehicle alone) is essential to distinguish the effects of CP-96345 from those of the solvent system.
Q3: What is the recommended negative control for CP-96345 and why is it important?
A3: The inactive enantiomer, CP-96344 , is the recommended negative control.[3][7][8] CP-96344 is structurally almost identical to CP-96345 but has a significantly lower affinity for the NK1 receptor.[7][9] Using CP-96344 helps to differentiate the specific effects of NK1 receptor antagonism from non-specific, off-target effects of the chemical scaffold itself.[3][9]
Q4: Does CP-96345 have any known off-target effects?
A4: Yes, studies have shown that CP-96345 can interact with L-type calcium channels.[9][10][11] This interaction is not stereoselective, meaning both CP-96345 and its inactive enantiomer CP-96344 can exhibit this effect.[10] This further underscores the importance of using CP-96344 as a control to identify effects not mediated by the NK1 receptor.
Q5: What are the general recommendations for preparing CP-96345 for in vivo and in vitro studies?
A5: Due to its low aqueous solubility, a stock solution of CP-96345 is typically prepared in 100% DMSO. For final administration, this stock solution should be diluted to the working concentration using a suitable vehicle. It is critical to keep the final concentration of DMSO as low as possible to avoid solvent toxicity.
Data Presentation
Table 1: Solubility and Properties of CP-96345
| Property | Value | Source |
| Molecular Weight | 412.57 g/mol | Tocris |
| Solubility in DMSO | ≥ 20 mM (with gentle warming) | R&D Systems |
| Primary Target | Neurokinin-1 (NK1) Receptor | [1][2] |
| Recommended Negative Control | CP-96344 | [3][7][8] |
| Known Off-Target | L-type Calcium Channels | [9][10] |
Table 2: Recommended Maximum Vehicle Concentrations
| Application | Vehicle Component | Recommended Maximum Concentration | Source/Guideline |
| In Vivo (Intraperitoneal) | DMSO | < 10% (ideally < 5%) | [12][13][14] |
| In Vitro (Cell Culture) | DMSO | < 0.5% (ideally < 0.1%) | General Cell Culture Guidelines |
Troubleshooting Guides
Issue 1: Precipitation of CP-96345 upon dilution of DMSO stock in aqueous vehicle.
-
Cause: The aqueous solubility of CP-96345 has been exceeded.
-
Solution:
-
Increase the proportion of co-solvent: If compatible with the experimental model, consider using a vehicle with a higher percentage of a solubilizing agent like PEG300, PEG400, or Tween 80.
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Prepare fresh daily: Due to potential for precipitation over time, it is best to prepare the final diluted solution immediately before use.
-
Issue 2: Observed effects in the CP-96345 treated group are not significantly different from the vehicle control group.
-
Cause:
-
The dose of CP-96345 may be too low.
-
The compound may not have reached the target tissue in sufficient concentrations.
-
The biological effect being measured is not mediated by the NK1 receptor.
-
-
Solution:
-
Dose-response study: Conduct a dose-response experiment to determine an effective dose.
-
Pharmacokinetic analysis: If possible, measure the concentration of CP-96345 in plasma or the target tissue to confirm exposure.
-
Re-evaluate the hypothesis: Consider if the experimental endpoint is indeed regulated by NK1 signaling.
-
Issue 3: Similar effects are observed in both the CP-96345 and the CP-96344 treated groups.
-
Cause: The observed effect is likely an off-target effect of the compound's chemical structure and not due to NK1 receptor antagonism.
-
Solution:
Experimental Protocols
Protocol 1: Preparation of CP-96345 for Intraperitoneal (i.p.) Injection in Mice
-
Prepare Stock Solution: Dissolve CP-96345 in 100% DMSO to a concentration of 10 mg/mL. This can be stored at -20°C.
-
Vehicle Preparation: Prepare a sterile vehicle solution of 10% DMSO in saline (0.9% NaCl).
-
Final Drug Preparation: On the day of the experiment, dilute the CP-96345 stock solution with the 10% DMSO/saline vehicle to the desired final concentration. For example, to achieve a 1 mg/mL final concentration, add 1 part of the 10 mg/mL stock solution to 9 parts of the saline. The final vehicle will contain 10% DMSO.
-
Control Preparation: Prepare the vehicle control (10% DMSO in saline) and the negative control by dissolving CP-96344 to the same final concentration as CP-96345 in the same vehicle.
-
Administration: Administer the solutions intraperitoneally to the respective animal groups. The injection volume should be determined based on the animal's body weight (e.g., 10 mL/kg).
Protocol 2: Application of CP-96345 in Cell Culture
-
Prepare Stock Solution: Dissolve CP-96345 in 100% DMSO to a concentration of 10 mM. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final Dilution: On the day of the experiment, dilute the 10 mM stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.
-
Vehicle Control: Treat a set of cells with the same volume of DMSO as used for the highest concentration of CP-96345 to control for solvent effects.
-
Negative Control: If investigating NK1 receptor-specific effects, treat a set of cells with CP-96344 at the same final concentration as CP-96345.
Mandatory Visualizations
References
- 1. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of CP-96,345, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxins that affect voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
CP-96021 hydrochloride degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of CP-96021 hydrochloride and best practices to ensure its stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a potent, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Its chemical structure contains several functional groups that are relevant to its stability: a piperidine (B6355638) ring, an amide linkage, and aromatic rings. Understanding these features is crucial for predicting potential degradation pathways.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The amide bond in the molecule can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] This results in the formation of a carboxylic acid and an amine.
-
Oxidation: The nitrogen atom in the piperidine ring and other parts of the molecule can be susceptible to oxidation.[4][5] This can lead to the formation of N-oxides and other oxidative degradation products.
-
Photodegradation: The aromatic rings in the structure can absorb UV and visible light, which may lead to photochemical degradation.[6][7][8]
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to protect from moisture and oxygen.
-
Light: Protect from light by using amber vials or by storing in a dark place.
Q4: How can I prepare stable solutions of this compound for my experiments?
For optimal stability in solution:
-
Solvent Selection: Use high-purity, anhydrous solvents. If aqueous buffers are required, use freshly prepared buffers and consider their pH.
-
pH Considerations: The stability of this compound in aqueous solutions is likely pH-dependent. It is advisable to conduct preliminary stability studies at the intended experimental pH. Avoid strongly acidic or basic conditions if possible.
-
Storage of Solutions: If stock solutions need to be stored, it is recommended to store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially due to its degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | The compound may have degraded in the solid state or in solution, reducing the concentration of the active parent drug. | 1. Verify Storage Conditions: Ensure the solid compound and its solutions have been stored correctly (see FAQs). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. 3. Perform Purity Check: Analyze the compound or solution by HPLC to determine the purity and presence of any degradation products. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of this compound has occurred, leading to the formation of new chemical entities. | 1. Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products (see Experimental Protocols). 2. Optimize Chromatographic Method: Ensure your analytical method is a "stability-indicating method" capable of separating the parent drug from all potential degradation products.[9][10][11] |
| Precipitation of the compound from solution during the experiment | A degradation product with lower solubility than the parent compound may have formed. | 1. Analyze the Precipitate: If possible, collect and analyze the precipitate to identify its chemical nature. 2. Adjust Solution Conditions: Consider using a different solvent system or adjusting the pH to improve the solubility of both the parent compound and its potential degradants. |
| Color change in the solid compound or its solutions | This can be an indication of oxidative or photolytic degradation. | 1. Protect from Light and Oxygen: Ensure all handling and storage procedures minimize exposure to light and air. 2. Use Antioxidants: For solution-based experiments of longer duration, the inclusion of a small amount of an antioxidant (e.g., BHT) could be considered, but its compatibility with the experimental system must be verified. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][16][17] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A generic stability-indicating HPLC method for this compound and its potential degradation products can be developed using the following parameters as a starting point.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 220 nm and 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
Visualizing Degradation and Experimental Workflows
Predicted Degradation Pathways of this compound
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. saudijournals.com [saudijournals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Batch-to-batch variability of CP-96021 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-96021 hydrochloride. The information is designed to address common issues that may be encountered during experimental procedures.
Troubleshooting Guide
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause and how can we troubleshoot this?
Batch-to-batch variability is a common challenge in experimental settings. For a complex molecule like this compound, this can arise from several factors during synthesis and purification. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Analytical Method | Interpretation of Results |
| Purity Variations | The percentage of the active pharmaceutical ingredient (API) may differ slightly between batches. | High-Performance Liquid Chromatography (HPLC-UV) | A lower peak area for the main compound in one batch compared to another at the same concentration suggests lower purity. |
| Impurity Profile | The type and quantity of synthesis-related impurities or degradation products may vary. | HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS) | The presence of additional or larger impurity peaks in the chromatogram of one batch can indicate a different impurity profile. LC-MS can help identify these impurities. |
| Polymorphism | Different crystalline forms of the hydrochloride salt may exist, affecting solubility and bioavailability. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Different XRPD patterns or thermal events in DSC between batches would confirm polymorphism. |
| Counter-ion Stoichiometry | The ratio of the active molecule to the hydrochloride counter-ion may not be consistent. | Ion Chromatography, Titration | Inconsistent chloride content between batches can affect the molecular weight used for concentration calculations. |
| Residual Solvents | The type and amount of solvents remaining from the synthesis and purification process can differ. | Gas Chromatography (GC) with Headspace | The presence of unexpected or high levels of residual solvents might interfere with biological assays. |
Experimental Workflow for Investigating Batch-to-Batch Variability:
Validation & Comparative
A Comparative Guide to CP-96021 Hydrochloride and Aprepitant in Antiemetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists, CP-96021 hydrochloride and aprepitant (B1667566), in the context of antiemetic research. While aprepitant is a clinically approved drug for the prevention of chemotherapy-induced and postoperative nausea and vomiting, this compound and its related compounds have been instrumental in preclinical research to understand the role of the NK1 receptor in emesis. This document synthesizes available experimental data to offer an objective comparison of their performance.
At a Glance: Key Performance Indicators
The following table summarizes the quantitative data available for CP-96021 related compounds and aprepitant, focusing on their interaction with the NK1 receptor. It is important to note that direct comparative studies are limited, and data for this compound specifically is scarce in publicly available literature. Therefore, data from closely related compounds from the same chemical series are included to provide context.
| Parameter | CP-96021 series (Related Compounds) | Aprepitant | Reference(s) |
| Target | Neurokinin-1 (NK1) Receptor | Neurokinin-1 (NK1) Receptor | [1] |
| Mechanism of Action | Selective, non-peptide competitive antagonist | Selective, high-affinity, non-peptide competitive antagonist | [1] |
| Binding Affinity (Human NK1 Receptor) | pIC50 = 9.8 (for CP-122,721) | IC50 = 0.1 nM | [2] |
| Binding Affinity (Rat Cerebral Cortex) | Ki = 59.6 nM (for CP-96,345) | Not Available | [3] |
Delving into the Mechanism: The NK1 Receptor Signaling Pathway
Both this compound and aprepitant exert their antiemetic effects by blocking the binding of Substance P (SP) to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, primarily signals through the Gαq protein pathway, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in neuronal excitation and the transmission of emetic signals. Recent studies also suggest a role for Gαs protein signaling.
In Vivo Efficacy: The Ferret Model of Cisplatin-Induced Emesis
The ferret is considered the gold-standard animal model for preclinical antiemetic research due to its well-developed emetic reflex, which is similar to that of humans. Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, is commonly used to induce both acute and delayed emesis in ferrets, providing a robust platform to evaluate the efficacy of novel antiemetic compounds.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol outlines a typical experimental design to assess the antiemetic properties of NK1 receptor antagonists.
1. Animal Model:
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1-2 kg
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to food and water.
2. Emesis Induction:
-
Emetogen: Cisplatin
-
Dosage: 5-10 mg/kg
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.[4]
3. Drug Administration:
-
Test Compounds: this compound or aprepitant.
-
Vehicle: Appropriate vehicle control (e.g., saline, polyethylene (B3416737) glycol).
-
Route of Administration: Oral (p.o.) or subcutaneous (s.c.).
-
Dosing Schedule: Typically administered 1-2 hours prior to cisplatin challenge.
4. Observation Period:
-
Animals are observed continuously for a defined period, typically 4-8 hours for acute emesis and up to 72 hours for delayed emesis.
5. Data Collection and Analysis:
-
Primary Endpoints:
-
Number of retches.
-
Number of vomits.
-
Latency to the first emetic episode.
-
-
Statistical Analysis: Comparison between drug-treated groups and vehicle control using appropriate statistical tests (e.g., ANOVA, t-test).
Comparative Performance Analysis
This compound and Related Compounds:
-
Preclinical studies on compounds from the same class as this compound, such as CP-99,994 and CP-122,721, have demonstrated potent antiemetic effects in the ferret model against a broad range of emetic stimuli, including cisplatin, apomorphine, and loperamide.
-
The high binding affinity of these compounds for the NK1 receptor suggests a potent and specific mechanism of action.
Aprepitant:
-
Aprepitant has been extensively studied in both preclinical and clinical settings. In ferret models, orally administered aprepitant effectively blocks both acute and delayed phases of cisplatin-induced emesis.[5]
-
Pharmacokinetic studies in ferrets have shown that aprepitant crosses the blood-brain barrier, achieving concentrations in the brain sufficient for NK1 receptor occupancy and antiemetic activity.[5]
-
Clinical trials in humans have established the efficacy and safety of aprepitant in combination with other antiemetics for the prevention of chemotherapy-induced nausea and vomiting.
Conclusion for the Research Professional
Both this compound and aprepitant are potent and selective NK1 receptor antagonists with demonstrated antiemetic properties in preclinical models. Aprepitant has successfully transitioned to clinical use and is a cornerstone of antiemetic therapy in oncology. This compound and its analogs have served as valuable research tools, contributing significantly to the understanding of the NK1 receptor's role in emesis and the development of this class of drugs.
For researchers in drug development, the key differentiator lies in their developmental stage. Aprepitant provides a well-characterized clinical benchmark, while compounds like this compound represent the foundational preclinical discoveries that paved the way for such clinical successes. Future research may focus on developing NK1 receptor antagonists with improved pharmacokinetic profiles, fewer drug-drug interactions, or enhanced efficacy against refractory nausea and vomiting. The experimental models and pathways detailed in this guide remain central to these ongoing efforts.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of CP-99,994 and CP-96021 Hydrochloride: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant disparity in the publicly accessible efficacy data for the two neurokinin-1 (NK1) receptor antagonists, CP-99,994 and CP-96021 hydrochloride. While extensive research has been published detailing the in vitro and in vivo efficacy of CP-99,994, a notable lack of similar data exists for this compound in the public domain.
This guide provides a detailed comparison based on the available information, focusing on the well-documented efficacy of CP-99,994 and offering a comparative perspective with a structurally related compound, (+/-)-CP 96,345, to illustrate the experimental approaches used to evaluate this class of antagonists.
Mechanism of Action: Targeting the NK1 Receptor
Both CP-99,994 and this compound are non-peptide antagonists of the tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade. This process involves the activation of G-proteins, leading to the generation of second messengers such as inositol (B14025) phosphates and an increase in intracellular calcium concentrations, ultimately resulting in a physiological response. By competitively binding to the NK1 receptor, these antagonists block the action of Substance P and other tachykinins, thereby inhibiting downstream signaling.
NK1 Receptor Signaling Pathway
Efficacy of CP-99,994
The efficacy of CP-99,994 has been evaluated in a range of preclinical and clinical studies, demonstrating its potential as an analgesic and antiemetic agent.
In Vitro Efficacy
A key method for evaluating the in vitro potency of NK1 receptor antagonists is the guinea pig trachea contraction assay. In this assay, the ability of the antagonist to inhibit the contraction of tracheal smooth muscle induced by an NK1 receptor agonist is measured. The potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Agonist | CP-99,994 pA2 | Reference |
| [Sar9,Met(O2)11]-Substance P | 8.6 | [2] |
| Septide | 7.7 | [2] |
These results indicate that CP-99,994 is a potent antagonist of the NK1 receptor, with its efficacy being dependent on the agonist used.
In Vivo Efficacy
CP-99,994 has demonstrated efficacy in various animal models of pain and emesis.
| Model | Species | Effect of CP-99,994 | Dosage | Reference |
| Postoperative Pain (Third Molar Extraction) | Human | Significant pain reduction at 90 minutes post-surgery. | 750 µg/kg IV | [3] |
| Raclopride-induced Catalepsy | Rat | Attenuated catalepsy. | 2.5 and 10 mg/kg | [4] |
| Cisplatin-induced Emesis | Ferret | Dose-dependent inhibition of vomiting and retching. | 0.1-1.0 mg/kg s.c. |
These studies highlight the potential therapeutic applications of CP-99,994 in managing conditions mediated by the NK1 receptor.
Comparative Efficacy: CP-99,994 vs. (+/-)-CP 96,345
While direct comparative data for this compound is unavailable, a study comparing CP-99,994 with the related compound (+/-)-CP 96,345 in the guinea pig trachea contraction assay provides valuable insight into the pharmacological differentiation of NK1 receptor antagonists.
| Agonist | CP-99,994 pA2 | (+/-)-CP 96,345 pA2 | Relative Potency | Reference |
| [Sar9,Met(O2)11]-Substance P | 8.6 | 7.8 | CP-99,994 > (+/-)-CP 96,345 | [2] |
| Septide | 7.7 | 7.8 | Similarly effective | [2] |
This comparison demonstrates that while both compounds are effective NK1 receptor antagonists, their potency can vary depending on the specific agonist used, suggesting subtle differences in their interaction with the receptor.[2]
Experimental Protocols
Guinea Pig Trachea Contraction Assay
This in vitro assay is a standard method for characterizing the potency of NK1 receptor antagonists.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is immediately excised and placed in a physiological salt solution. The trachea is then cut into rings, and each ring is mounted in an organ bath containing the salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a set period.
-
Antagonist Incubation: The antagonist (e.g., CP-99,994 or this compound) at a known concentration is added to the organ bath and incubated with the tissue for a specific duration.
-
Agonist Challenge: A cumulative concentration-response curve is generated by adding an NK1 receptor agonist (e.g., Substance P or septide) in increasing concentrations to the organ bath.
-
Measurement of Contraction: The isometric contraction of the tracheal smooth muscle is measured using a force transducer and recorded.
-
Data Analysis: The magnitude of the contraction is plotted against the agonist concentration to generate concentration-response curves. The pA2 value for the antagonist is then calculated using Schild regression analysis.
Conclusion
Based on the currently available scientific literature, a direct and comprehensive comparison of the efficacy of CP-99,994 and this compound is not possible due to the lack of published data for the latter. CP-99,994 has been extensively studied and has demonstrated significant in vitro potency and in vivo efficacy as an NK1 receptor antagonist in various preclinical and clinical models.
The comparative data available for CP-99,994 and the related compound (+/-)-CP 96,345 highlight the nuanced pharmacological differences that can exist between structurally similar NK1 receptor antagonists. Researchers and drug development professionals are encouraged to consult primary research articles for detailed experimental conditions and data when evaluating these compounds. Further research and publication of efficacy data for this compound are necessary to enable a direct comparison and a more complete understanding of its pharmacological profile relative to other NK1 receptor antagonists.
References
- 1. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. [Chemical reactivity and biological properties of a series of aminochlorambucil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
L-733,060 as an Alternative to CP-96,345: A Comparative Guide for Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied non-peptide neurokinin-1 (NK1) receptor antagonists: L-733,060 and CP-96,345. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to assist researchers in selecting the most appropriate tool for their specific preclinical and clinical research needs.
Introduction
Both L-733,060 and CP-96,345 are potent and selective antagonists of the NK1 receptor, the primary receptor for the neuropeptide Substance P.[1] By blocking the binding of Substance P, these compounds effectively inhibit downstream signaling pathways implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[2][3][4] Their development has been pivotal in advancing our understanding of the role of the Substance P/NK1 receptor system in both health and disease. This guide will delve into a direct comparison of their performance based on available experimental evidence.
Comparative Data
The following table summarizes the key quantitative data for L-733,060 and CP-96,345, providing a side-by-side comparison of their potency and efficacy in various assays.
| Parameter | L-733,060 | CP-96,345 | Species | Assay Type | Reference |
| NK1 Receptor Affinity (estimated) | 0.8 nM | - | Human | [Ca2+]i mobilization | [5] |
| IC50 (SP-induced [Ca2+]i mobilization) | 30-300 nM (concentration-dependent inhibition) | - | Human (CHO cells) | [Ca2+]i mobilization | [1] |
| pIC50 (Tachykinin-mediated contraction) | - | 5.4 ± 0.2 | Rabbit (iris sphincter) | Smooth muscle contraction | [6] |
| pIC50 (Tachykinin-mediated contraction) | - | 5.7 ± 0.08 | Guinea pig (taenia coli) | Smooth muscle contraction | [6] |
| ID50 (Neurogenic plasma extravasation) | 212 ± 19 µg/kg i.v. | - | Rat (dura mater) | Plasma extravasation | [5] |
| ED50 (Mustard oil-induced plasma extravasation) | - | 10 µmol/kg p.o. | Rat | Plasma extravasation | [4] |
| Inhibition of Liver Injury (dose for significant effect) | 20 mg/kg i.p. (for cytokine reduction) | 10 mg/kg i.p. (for cytokine reduction) | Mouse | GalN/LPS-induced liver injury | |
| Species Selectivity (Human vs. Rat NK1R) | Not specified | ~90-fold higher affinity for human NK1R | Human, Rat | Radioligand binding | [7][8] |
Signaling Pathways and Mechanisms of Action
L-733,060 and CP-96,345 exert their effects by competitively binding to the NK1 receptor, thereby preventing the endogenous ligand, Substance P, from activating downstream signaling cascades. This blockade inhibits a range of cellular responses, including intracellular calcium mobilization and the activation of inflammatory pathways.
Caption: NK1 Receptor Signaling Pathway and Antagonist Intervention.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare NK1 receptor antagonists.
In Vitro: NK1 Receptor Binding Assay
This assay determines the affinity of a compound for the NK1 receptor.
Caption: Workflow for an NK1 Receptor Binding Assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [³H]Substance P), and varying concentrations of the unlabeled test compound (L-733,060 or CP-96,345).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value.
In Vivo: Inhibition of Neurogenic Plasma Extravasation
This assay assesses the ability of an antagonist to block the inflammatory effects of Substance P in a living organism.
Caption: Workflow for an In Vivo Plasma Extravasation Assay.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and cannulate the femoral vein for intravenous injections.
-
Antagonist Administration: Administer the test compound (L-733,060 or CP-96,345) or vehicle control intravenously or orally at a predetermined time before the inflammatory stimulus.
-
Dye Injection: Inject Evans blue dye (e.g., 50 mg/kg) intravenously. This dye binds to plasma albumin and serves as a marker for plasma extravasation.
-
Inflammatory Stimulus: Induce neurogenic inflammation in a specific tissue. For example, apply a solution of mustard oil to the skin or electrically stimulate a sensory nerve (e.g., the saphenous nerve).[4]
-
Circulation Time: Allow the Evans blue dye to circulate for a defined period (e.g., 30 minutes) after the inflammatory stimulus.
-
Tissue Collection: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Dissect the target tissues (e.g., skin, dura mater, pancreas).[5][9]
-
Dye Extraction: Incubate the collected tissues in a solvent (e.g., formamide) to extract the extravasated Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm).
-
Data Analysis: Calculate the amount of extravasated dye per gram of tissue and compare the results between the antagonist-treated and vehicle-treated groups to determine the percentage of inhibition.
Discussion and Conclusion
Both L-733,060 and CP-96,345 are valuable pharmacological tools for investigating the NK1 receptor. The choice between them may depend on the specific experimental context.
CP-96,345 has been extensively characterized and is particularly noteworthy for its species selectivity, exhibiting a significantly higher affinity for the human NK1 receptor over the rodent receptor.[7][8] This makes it a potentially more translatable tool for studies aimed at human applications, but also necessitates careful consideration of the animal model being used.
L-733,060 is a potent NK1 antagonist that has demonstrated efficacy in various in vitro and in vivo models.[1][5] While less information is available on its species selectivity compared to CP-96,345, its demonstrated in vivo activity in rodent models makes it a suitable choice for preclinical studies in these species.
In a direct comparison in a mouse model of liver injury, CP-96,345 appeared to be more potent than L-733,060 in reducing cytokine levels, achieving a significant effect at a lower dose. This suggests that in certain inflammatory contexts, CP-96,345 may have a more robust anti-inflammatory profile.
Ultimately, the selection of L-733,060 or CP-96,345 as an alternative should be guided by the specific research question, the chosen experimental model (and its species), and the desired pharmacokinetic and pharmacodynamic properties. This guide provides the foundational data and methodologies to aid in this critical decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis for the species selectivity of the neurokinin-1 receptor antagonists CP-96,345 and RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NK-1 receptor desensitization and neutral endopeptidase terminate SP-induced pancreatic plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NK1 Receptor Blockade: A Comparative Analysis of CP-96021 Hydrochloride and Alternative Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist CP-96021 hydrochloride and its analogs against other established antagonists. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to support researchers in the validation and selection of appropriate tools for studying the NK1 receptor system.
Comparative Quantitative Data
The in vitro binding affinity and functional potency of various NK1 receptor antagonists are crucial parameters for their validation and comparison. The following table summarizes these key metrics for CP-96021's closely related analog, CP-122721, and other widely used NK1 receptor antagonists.
| Antagonist | Receptor Target | Binding Affinity (Ki/IC50) | Potency (pIC50/pA2) | Species |
| CP-122721 | Human NK1 | IC50 = 7 nM | pIC50 = 9.8 | Human/Guinea Pig |
| Aprepitant | Human NK1 | IC50 = 0.1 nM[1][2] | - | Human |
| Rolapitant | Human NK1 | Ki = 0.66 nM[3][4] | - | Human |
| Netupitant | Human NK1 | Ki = 0.95 nM[5] | - | Human |
| Maropitant | Canine NK1 | - | - | Canine |
| Casopitant | Ferret NK1 | High Affinity | - | Ferret |
Note: Data for CP-122721, a potent analog of CP-99994 and successor to the CP-96345/CP-96021 series, is presented as a benchmark for the class. Direct, recent binding data for this compound is less commonly cited in comparative studies.
Experimental Protocols
Accurate validation of NK1 receptor blockade relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used to characterize NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-Substance P or other suitable high-affinity radiolabeled NK1 receptor agonist/antagonist
-
Test Compound: this compound and other comparators
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 40 µg/mL bacitracin, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting pellet to isolate the cell membranes. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled NK1 receptor agonist (e.g., 1 µM Substance P).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assay: Substance P-Induced Foot-Tapping in Gerbils
This protocol describes an in vivo model to assess the functional antagonism of NK1 receptors by a test compound.
Objective: To evaluate the ability of a test compound to inhibit the behavioral response induced by a central injection of Substance P or an NK1 receptor agonist.
Materials:
-
Male Mongolian Gerbils
-
Test Compound: this compound or other NK1 antagonists
-
Substance P or a selective NK1 receptor agonist (e.g., GR73632)
-
Vehicle (e.g., saline or DMSO/saline mixture)
-
Intracerebroventricular (i.c.v.) injection apparatus
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate the gerbils to the housing and testing environment for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the agonist challenge.
-
Agonist Challenge: At the appropriate time after test compound administration, administer Substance P or a selective NK1 agonist via i.c.v. injection.
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the number of foot-taps or the duration of scratching and biting behavior over a defined period (e.g., 5-10 minutes).
-
Data Analysis: Compare the behavioral scores of the animals treated with the test compound to those treated with the vehicle. Calculate the percentage of inhibition of the Substance P-induced behavior. Determine the dose-response relationship and the ED50 (the dose of the test compound that produces 50% of the maximal inhibitory effect).
Mandatory Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P.
Caption: NK1 Receptor Gq-PLC Signaling Cascade.
Experimental Workflow for In Vitro Validation
This diagram outlines the key steps in the in vitro validation of an NK1 receptor antagonist using a radioligand binding assay.
Caption: In Vitro Radioligand Binding Assay Workflow.
Logical Relationship of CP-Series Antagonists
This diagram illustrates the developmental relationship between the CP-series of NK1 receptor antagonists.
Caption: Development of CP-Series NK1 Antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). A class of drugs known as NK1 receptor antagonists, or "-pitants," has revolutionized the prevention of these conditions. This guide provides an objective, data-driven comparison of the leading NK1 receptor antagonists, focusing on their pharmacological profiles and clinical efficacy.
Introduction to NK1 Receptor Antagonists
NK1 receptor antagonists competitively block the binding of Substance P to its receptor in the central and peripheral nervous system, thereby inhibiting the emetic signaling pathway.[1] The first-generation antagonist, aprepitant (B1667566), paved the way for newer agents with distinct pharmacokinetic and pharmacodynamic properties. The currently prominent NK1 receptor antagonists in clinical use and development include aprepitant, its intravenous prodrug fosaprepitant (B1673561), rolapitant (B1662417), and netupitant (B1678218) (often co-formulated with the 5-HT3 antagonist palonosetron (B1662849) as NEPA).[1][2]
Comparative Pharmacology
The pharmacological distinction between NK1 receptor antagonists lies in their binding affinity, receptor occupancy, and pharmacokinetic profiles. These parameters directly influence their clinical efficacy and dosing regimens.
Binding Affinity and Receptor Occupancy
The in vitro binding affinity of an antagonist for the NK1 receptor is a key determinant of its potency. This is typically measured as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity. Receptor occupancy studies, often conducted using positron emission tomography (PET), provide in vivo evidence of target engagement in the brain.[3][4]
| Antagonist | Inhibitory Constant (Ki) for human NK1 Receptor | Brain Receptor Occupancy (>90%) Duration |
| Aprepitant | 0.12 nM[5] | ~24-48 hours[4] |
| Rolapitant | 0.66 nM[5] | >120 hours[4] |
| Netupitant | 1.0 nM[5] | ~96 hours[4] |
| Fosaprepitant | (Prodrug of Aprepitant) | ~24-48 hours[4] |
Table 1: Comparative Binding Affinity and Receptor Occupancy of NK1 Receptor Antagonists.
Pharmacokinetic Properties
The pharmacokinetic profiles of these antagonists, particularly their half-lives, dictate their dosing frequency and duration of action. Rolapitant and netupitant possess significantly longer half-lives compared to aprepitant, allowing for single-dose administration per chemotherapy cycle.[4][6][7]
| Antagonist | Half-life (t½) | Time to Maximum Concentration (Tmax) | Route of Administration |
| Aprepitant | 9-13 hours[4] | ~4 hours[4] | Oral |
| Fosaprepitant | 9-13 hours (as aprepitant)[4] | ~0.5 hours[4] | Intravenous |
| Rolapitant | 169-183 hours[4] | ~4 hours[4] | Oral |
| Netupitant | ~80 hours[4] | ~5 hours[4] | Oral (as NEPA) |
Table 2: Comparative Pharmacokinetic Parameters of NK1 Receptor Antagonists.
Head-to-Head Clinical Efficacy
Direct comparative clinical trials are the gold standard for evaluating the relative efficacy of different drugs. Several head-to-head studies have been conducted for NK1 receptor antagonists, primarily in the context of preventing CINV. The primary endpoint in these trials is typically "Complete Response" (CR), defined as no emesis and no use of rescue medication.
Aprepitant vs. Fosaprepitant
Fosaprepitant, being a prodrug of aprepitant, is expected to have similar efficacy. A randomized, double-blind study in patients receiving cisplatin-based chemotherapy demonstrated that a single intravenous dose of fosaprepitant (150 mg) was non-inferior to a 3-day oral aprepitant regimen.[8] The overall complete response rates were 71.9% for the fosaprepitant group and 72.3% for the aprepitant group.[8]
Aprepitant vs. Netupitant/Palonosetron (NEPA)
A pragmatic, head-to-head study compared a single oral dose of NEPA to a 3-day aprepitant regimen in patients receiving moderately emetogenic chemotherapy.[9] The study demonstrated the non-inferiority of NEPA, with numerically higher overall complete response rates for NEPA (64.9%) compared to the aprepitant regimen (54.1%).[9] A pooled analysis of three Phase 3 trials in patients receiving highly emetogenic chemotherapy also showed that single-dose NEPA was superior to a 3-day aprepitant regimen in preventing CINV, particularly in the delayed phase.[10]
| Trial | Comparison | Patient Population | Key Efficacy Outcome (Overall Complete Response) |
| Grunberg et al. | Fosaprepitant vs. Aprepitant | Highly Emetogenic Chemotherapy | Fosaprepitant: 71.9%Aprepitant: 72.3%[8] |
| Aapro et al. | NEPA vs. Aprepitant | Moderately Emetogenic Chemotherapy | NEPA: 64.9%Aprepitant: 54.1%[9] |
| Navari et al. (Pooled Analysis) | NEPA vs. Aprepitant | Highly Emetogenic Chemotherapy | NEPA showed superior efficacy, especially in the delayed phase.[10] |
Table 3: Summary of Head-to-Head Clinical Trial Efficacy Data.
Experimental Protocols
The characterization and comparison of NK1 receptor antagonists rely on a battery of in vitro and in vivo experimental assays.
In Vitro Assays
1. Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
-
Principle: Measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to membranes prepared from cells expressing the NK1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human NK1 receptor.
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and then the Ki using the Cheng-Prusoff equation.[11]
-
2. Calcium Mobilization Assay: This functional assay assesses the antagonist's ability to block the intracellular signaling cascade initiated by Substance P binding.
-
Principle: NK1 receptor activation by an agonist leads to an increase in intracellular calcium concentration. An antagonist will block this effect.
-
Methodology:
-
Load cells expressing the NK1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add the antagonist at various concentrations.
-
Stimulate the cells with a fixed concentration of an NK1 receptor agonist (e.g., Substance P).
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 of the antagonist in inhibiting the agonist-induced calcium response.[2]
-
In Vivo Models
Gerbil Foot-Tapping Model: This is a classic behavioral model used to assess the central activity of NK1 receptor antagonists.
-
Principle: Intracerebroventricular (i.c.v.) administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils. A centrally active antagonist will inhibit this behavior.
-
Methodology:
-
Administer the test antagonist to gerbils via the desired route (e.g., oral, intravenous).
-
After a specified pretreatment time, administer an NK1 receptor agonist (e.g., GR73632) directly into the cerebral ventricles.
-
Observe and quantify the number of foot taps (B36270) over a defined period.
-
Compare the foot-tapping response in antagonist-treated animals to that in vehicle-treated controls to determine the in vivo efficacy of the antagonist.[2]
-
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating NK1 receptor antagonists.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Unveiling the Selectivity of CP-96021 Hydrochloride: A Comparative Guide to Receptor Cross-Reactivity
For Immediate Release
This guide provides a detailed comparison of the binding affinity of CP-96021 hydrochloride, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, with other potential off-target receptors. Understanding the cross-reactivity profile of a compound is crucial for researchers, scientists, and drug development professionals to assess its specificity and potential for off-target effects. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and includes visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is the active enantiomer of CP-96345. Experimental evidence demonstrates that while CP-96345 exhibits high affinity for its primary target, the NK1 receptor, it also interacts with L-type calcium channels at a comparable affinity. This cross-reactivity is an important consideration in the experimental application and potential therapeutic development of this compound. The following sections provide a quantitative comparison of binding affinities and the detailed experimental protocols used to determine these interactions.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities of CP-96345 (the racemate of CP-96021) for the neurokinin-1 receptor and the L-type calcium channel. The data is derived from radioligand binding assays conducted on rat cerebral cortex membranes.
| Compound | Target Receptor | Radioligand | Tissue Source | Binding Affinity (Ki) |
| CP-96345 (racemate) | Neurokinin-1 (NK1) | [125I]-Bolton-Hunter-Substance P | Rat Cerebral Cortex | 82.0 nM[1] |
| CP-96345 (racemate) | L-type Calcium Channel | [3H]-diltiazem | Rat Cerebral Cortex | 29.9 nM[1] |
| CP-96021 (active enantiomer) | Neurokinin-1 (NK1) | [125I]-Bolton-Hunter-Substance P | Rat Cerebral Cortex | 59.6 nM[1] |
| CP-96021 (active enantiomer) | L-type Calcium Channel | [3H]-diltiazem | Rat Cerebral Cortex | 22.5 nM[1] |
| CP-96344 (inactive enantiomer) | Neurokinin-1 (NK1) | [125I]-Bolton-Hunter-Substance P | Rat Cerebral Cortex | > 10,000 nM[1] |
| CP-96344 (inactive enantiomer) | L-type Calcium Channel | [3H]-diltiazem | Rat Cerebral Cortex | 34.5 nM[1] |
Experimental Protocols
The binding affinity data presented in this guide was determined using competitive radioligand binding assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay for NK1 Receptor Affinity
This protocol outlines the methodology used to determine the binding affinity of CP-96021 and its related compounds to the NK1 receptor.
-
Receptor Source: Membranes prepared from rat cerebral cortex.
-
Radioligand: [125I]-Bolton-Hunter-conjugated substance P. This is a high-affinity radiolabeled ligand for the NK1 receptor.
-
Assay Principle: This assay measures the ability of a test compound (e.g., CP-96021) to compete with a fixed concentration of the radioligand for binding to the NK1 receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured.
-
Procedure:
-
Membrane preparations from rat cerebral cortex are incubated with a fixed concentration of [125I]-Bolton-Hunter-conjugated substance P.
-
Increasing concentrations of the unlabeled test compound (CP-96021, CP-96344, or the racemate) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Radioligand Competition Binding Assay for L-type Calcium Channel Affinity
This protocol details the method used to assess the cross-reactivity of CP-96021 and its related compounds with L-type calcium channels.
-
Receptor Source: Membranes prepared from rat cerebral cortex.
-
Radioligand: [3H]-diltiazem. This is a radiolabeled antagonist that binds to a specific site on L-type calcium channels.
-
Assay Principle: Similar to the NK1 receptor assay, this competitive binding assay measures the ability of the test compounds to displace [3H]-diltiazem from its binding site on L-type calcium channels.
-
Procedure:
-
Rat cerebral cortex membrane preparations are incubated with a fixed concentration of [3H]-diltiazem.
-
A range of concentrations of the unlabeled test compound (CP-96021, CP-96344, or the racemate) is added to the incubation.
-
Following incubation to equilibrium, the bound and free radioligand are separated via filtration.
-
The amount of bound [3H]-diltiazem is quantified by liquid scintillation counting.
-
-
Data Analysis: Competition curves are generated to determine the IC50 values for each test compound. These are then used to calculate the Ki values, providing a measure of the binding affinity of the compounds for the L-type calcium channel.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for a competitive radioligand binding assay.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
In Vivo Efficacy of CP-96021 Hydrochloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of dual leukotriene D4 (LTD4) and platelet-activating factor (PAF) receptor antagonists, with a focus on available data for compounds functionally related to CP-96021 hydrochloride. Due to the limited publicly available in vivo data directly comparing this compound with its structural analogs, this document presents information on other notable dual LTD4/PAF antagonists to offer a broader perspective on the therapeutic potential and challenges of this class of compounds in inflammatory conditions such as asthma.
Comparative In Vivo Efficacy of Dual LTD4/PAF Receptor Antagonists
| Compound | Animal Model | Key Efficacy Parameter | Route of Administration | Dose | Observed Effect |
| Apafant (WEB 2086) | Anesthetized Guinea Pigs | PAF-induced bronchoconstriction | Intravenous (i.v.) | 0.01 - 0.5 mg/kg | Dose-dependent inhibition of bronchoconstriction |
| Anesthetized Guinea Pigs | PAF-induced bronchoconstriction | Oral (p.o.) | 0.1 - 2.0 mg/kg | Dose-dependent inhibition of bronchoconstriction | |
| Modipafant (UK-80,067) | Adult patients with moderately severe asthma | Chronic asthma symptoms (PEF, FEV1, symptom scores) | Oral | 50 mg twice daily for 28 days | No significant difference compared to placebo[1] |
Experimental Protocols
A standardized and widely used preclinical model for evaluating the efficacy of anti-asthmatic compounds is the ovalbumin-induced allergic asthma model in guinea pigs. This model mimics key features of human asthma, including bronchoconstriction, airway hyperresponsiveness, and inflammation.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the ability of a test compound to inhibit allergen-induced bronchoconstriction.
Animal Model: Male Dunkin-Hartley guinea pigs.
Sensitization:
-
On day 1, guinea pigs are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (e.g., 100 µg) emulsified in an adjuvant such as aluminum hydroxide (B78521) (e.g., 100 mg).[2][3]
-
A booster injection of ovalbumin may be administered on subsequent days (e.g., day 5 or days 1, 4, and 7) to enhance the allergic response.[2][3]
Drug Administration:
-
The test compound (e.g., this compound or its analogs) is administered via the desired route (e.g., oral, intravenous, or inhaled) at a specified time before the allergen challenge.
Allergen Challenge:
-
On a designated day post-sensitization (e.g., day 15 or 21), conscious guinea pigs are placed in a whole-body plethysmography chamber.[2][3]
-
After a baseline measurement of airway function, the animals are challenged with an aerosol of ovalbumin (e.g., 0.1% to 0.3% solution) for a defined period.[2][4][5]
Measurement of Bronchoconstriction:
-
Airway resistance and/or specific airway conductance (sGaw) is measured continuously before, during, and after the ovalbumin challenge using whole-body plethysmography.[2][3]
-
The peak bronchoconstrictor response is recorded and compared between the vehicle-treated control group and the compound-treated groups.
Outcome Measures:
-
The primary outcome is the percentage inhibition of the ovalbumin-induced increase in airway resistance or decrease in sGaw by the test compound.
-
Secondary outcomes can include the duration of the bronchoconstrictor response and effects on the late-phase asthmatic response and airway hyperresponsiveness to stimuli like histamine.[2]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: LTD4 and PAF Signaling Pathway and Antagonist Action.
Caption: In Vivo Efficacy Testing Workflow.
References
- 1. Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of CP-99,994: A Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for CP-99,994, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, with other relevant antagonists. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering a clear overview of its pharmacological profile. As the initial query for "CP-96021 hydrochloride" did not yield specific scientific data, this guide focuses on the extensively studied compound CP-99,994, which belongs to a class of compounds likely intended by the original query.
Executive Summary
CP-99,994 is a highly selective antagonist of the Substance P (SP) receptor, also known as the neurokinin-1 (NK1) receptor. Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex. By blocking the NK1 receptor, CP-99,994 and similar antagonists have shown significant potential in the management of chemotherapy-induced nausea and vomiting (CINV). This guide presents a comparative analysis of its in vitro potency and in vivo efficacy, alongside detailed experimental protocols and a visualization of the underlying signaling pathway.
Data Presentation
In Vitro Potency of NK1 Receptor Antagonists
The following table summarizes the in vitro potency of CP-99,994 in comparison to other notable NK1 receptor antagonists. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are key indicators of a drug's efficacy at its target receptor. Lower values indicate higher potency.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Ki (nM) |
| CP-99,994 | Human NK1 Receptor | Radioligand Binding | Ferret Brain Membranes | - | 1.9 |
| Aprepitant | Human NK1 Receptor | Radioligand Binding | Ferret NK1 Receptors | 0.7 | - |
| Netupitant | Human NK1 Receptor | Radioligand Binding | Ferret Brain Membranes | 1.9 | - |
Note: Data is compiled from various preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
In Vivo Anti-Emetic Efficacy in Ferrets
The ferret is a well-established animal model for studying emesis due to its physiological similarities to the human emetic reflex. The table below compares the in vivo anti-emetic efficacy of CP-99,994 and other antagonists against cisplatin-induced emesis.
| Compound | Emetic Challenge | Animal Model | Route of Administration | Dose (mg/kg) | % Inhibition of Emesis (Acute Phase) | % Inhibition of Emesis (Delayed Phase) |
| CP-99,994 | Cisplatin (B142131) (5 mg/kg) | Ferret | s.c. (every 8h) | 10 | ~34% | ~87% |
| Ondansetron | Cisplatin (5 mg/kg) | Ferret | p.o. (3x/day) | 1 | 67.8% | 48.3% |
| Netupitant | Cisplatin (5 mg/kg) | Ferret | p.o. (single dose) | 3 | 100% | 94.6% |
Note: The efficacy of different drugs can be influenced by the dosing regimen and the specific experimental protocol.[1]
Experimental Protocols
NK1 Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the NK1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor, thereby determining its binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P.
-
Test compound (e.g., CP-99,994).
-
Non-specific binding control (e.g., a high concentration of unlabeled Substance P).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound. For non-specific binding, add the high concentration of unlabeled Substance P instead of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis Model in Ferrets
This in vivo model is used to evaluate the anti-emetic potential of drug candidates.[2][3]
Objective: To assess the ability of a test compound to reduce the number of retching and vomiting episodes induced by the chemotherapeutic agent cisplatin.
Animals: Male ferrets.
Materials:
-
Cisplatin solution.
-
Test compound (e.g., CP-99,994).
-
Vehicle control.
-
Observation cages with video recording capabilities.
Procedure:
-
Acclimatization: Acclimate the ferrets to the observation cages for a sufficient period before the experiment.
-
Baseline Observation: Observe the animals for a baseline period to ensure they are not exhibiting any signs of emesis.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, oral) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.[4]
-
Observation Period: Observe the animals for a defined period (e.g., 4-8 hours for the acute phase, and up to 72 hours for the delayed phase) and record the number of retches and vomits. Video recording is often used for accurate quantification.
-
Data Analysis: Compare the number of emetic episodes in the test compound-treated group to the vehicle-treated group. Calculate the percentage of inhibition of emesis.
Mandatory Visualization
Substance P / Neurokinin-1 (NK1) Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to its NK1 receptor. This G-protein coupled receptor primarily signals through the Gq and Gs pathways, leading to the activation of downstream effectors that mediate the physiological responses associated with Substance P.
Substance P/NK1 Receptor Signaling Cascade
References
- 1. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
Safety Operating Guide
Navigating the Safe Disposal of CP-96021 Hydrochloride: A Procedural Guide
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling CP-96021 hydrochloride for disposal, it is crucial to understand its potential hazards. Based on data from similar NK1 receptor antagonists, this compound may cause skin and eye irritation.[1][2][3][4] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[5][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[5]
-
Skin Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: If handling the compound in a way that generates dust, a NIOSH-approved respirator is necessary.[7]
II. Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are fundamental to safe disposal.
-
Waste Identification: this compound waste should be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added to the container.
III. Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound:
-
At the Point of Generation: Accumulate the waste in the designated, properly labeled container at or near the area where it is generated. This is known as a Satellite Accumulation Area (SAA).[8][9]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store the waste container in a well-ventilated, designated area away from incompatible materials.[8] Do not store acids and bases together, and keep oxidizing agents separate from reducing agents and organic compounds.[8]
-
Full Container Protocol: Once the container is full, or within one year of the initial accumulation date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[4] Ensure the spill area is thoroughly cleaned. Do not allow the spilled material to enter drains or waterways.[1][6]
IV. Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: An empty container that held an acute hazardous waste must be triple-rinsed with a suitable solvent (such as water, if the compound is soluble) before it can be disposed of as regular trash.[10] The rinsate from this process must be collected and disposed of as hazardous waste.
-
Label Defacement: Before disposing of the rinsed container, deface or remove all chemical labels.[10]
V. Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[9][12] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key steps from waste generation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Operational Guide for Handling CP-96021 Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for CP-96021 hydrochloride (CAS: 167011-22-5) was not publicly available at the time of this document's creation. The following guidance is based on the general hazards associated with hydrochloride salts of complex organic molecules and established laboratory safety protocols. Researchers must perform a risk assessment for their specific use case and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CP-96012 hydrochloride. It outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous hydrochloride compounds, this compound should be handled as a potentially hazardous substance. The primary risks are associated with inhalation of dust particles, skin contact, and eye contact.
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | To prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher (if handling powder) | NIOSH-approved | To prevent inhalation of fine dust particles, especially when weighing or transferring the compound. Use within a certified chemical fume hood is the preferred engineering control. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to cleanup.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the segregation and disposal of solid and liquid waste containing this compound.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and any solvent used for rinsing contaminated glassware in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Handle with Care").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a licensed hazardous waste disposal vendor. Do not dispose of this chemical down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
